molecular formula C₂₃H₂₄D₄F₂N₄O₃ B1160224 Paliperidone E-oxime-d4

Paliperidone E-oxime-d4

Cat. No.: B1160224
M. Wt: 450.51
Attention: For research use only. Not for human or veterinary use.
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Description

Paliperidone E-oxime-d4, also known as Paliperidone E-oxime-d4, is a useful research compound. Its molecular formula is C₂₃H₂₄D₄F₂N₄O₃ and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality Paliperidone E-oxime-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Paliperidone E-oxime-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₃H₂₄D₄F₂N₄O₃

Molecular Weight

450.51

Synonyms

3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4;  Paliperidone Impurity G-d4

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Characterization and Application of Paliperidone E-oxime-d4

[1][2]

Executive Summary

Paliperidone E-oxime-d4 (also known as Paliperidone Impurity G-d4 ) is the deuterated analog of the E-isomer oxime intermediate of Paliperidone.[1][2] Structurally, it represents the open-ring precursor to the benzisoxazole moiety found in the active pharmaceutical ingredient (API).[1][2]

In drug development, this compound serves two primary roles:

  • Impurity Profiling: As a reference standard for quantifying "Impurity G," a process-related impurity or degradation product formed via benzisoxazole ring opening.[1]

  • Bioanalytical Internal Standard: As a surrogate internal standard (IS) in LC-MS/MS assays when quantifying specific oxime metabolites or impurities in complex matrices (plasma/urine).[2]

Chemical Structure and Molecular Properties[1][2][3][4][5]

Identity and Nomenclature

The "oxime" designation refers to the (hydroxyimino)methyl functional group.[3] Unlike the final Paliperidone molecule, which contains a closed 1,2-benzisoxazole ring, the E-oxime retains the acyclic oxime structure.[1][2] The "E" (Entgegen) configuration denotes the trans-geometry of the hydroxyl group relative to the high-priority 2,4-difluorophenyl group across the C=N double bond.[1][2]

  • Common Name: Paliperidone E-oxime-d4[1][2][4]

  • Synonym: Paliperidone Impurity G-d4[1][2][4]

  • Chemical Name: 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4[1][2][4][5]

  • Unlabeled CAS: 1388021-46-2 (Refers to the non-deuterated parent)[1][2]

Physicochemical Data

The introduction of four deuterium atoms (d4) increases the molecular weight by approximately 4 Daltons compared to the unlabeled standard, shifting the mass-to-charge ratio (m/z) to a distinct channel free from natural isotopic interference.[1][2]

PropertyValueNotes
Molecular Formula C₂₃H₂₄D₄F₂N₄O₃ Contains 4 Deuterium atoms
Molecular Weight 450.51 g/mol Average mass
Exact Mass 450.24 Monoisotopic mass (approximate)
Unlabeled MW 446.49 g/mol For comparison
Solubility DMSO, MethanolSparingly soluble in water
Isomerism E-isomer Geometric isomer at the oxime C=N bond
pKa ~8.0 - 9.0Basic piperidine nitrogen
Structural Visualization & Synthesis Pathway

The diagram below illustrates the structural relationship between the E-oxime intermediate and the final Paliperidone molecule. The "Ring Closure" step is critical; failure or reversal of this step results in the Oxime impurity.

Paliperidone_StructureOximePaliperidone E-oxime(Open Ring Form)C23H28F2N4O3CyclizationBase-CatalyzedCyclizationOxime->Cyclization-HF (Fluorine displacement)PaliperidonePaliperidone API(Closed Benzisoxazole)C23H27FN4O3Cyclization->PaliperidoneRing ClosureImpurityImpurity G(Degradation/Reverse)Paliperidone->ImpurityHydrolysis/Ring OpeningIS_NodePaliperidone E-oxime-d4(Internal Standard)IS_Node->OximeIsotopic Analog(Mass Shift +4 Da)

Caption: Structural relationship between the E-oxime precursor and Paliperidone. The d4 analog mimics the Oxime node.

Analytical Application: LC-MS/MS Protocol

When quantifying Paliperidone impurities, the E-oxime-d4 is used to normalize variations in extraction efficiency and ionization suppression.[1][2]

Experimental Workflow (Self-Validating)

To ensure data integrity (Trustworthiness), the following protocol includes mandatory quality control (QC) checkpoints.

  • Stock Preparation:

    • Dissolve 1 mg Paliperidone E-oxime-d4 in 1 mL DMSO (1 mg/mL).

    • Validation: Verify purity via HPLC-UV (254 nm) before use.[1][2] Purity must be >98%.

  • Working Internal Standard (WIS):

    • Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

    • Stability Check: Store at -20°C; stable for 1 month (verify with fresh stock comparison).

  • Sample Extraction (Protein Precipitation):

    • Matrix: 50 µL Plasma/Serum.

    • Spike: Add 10 µL WIS (100 ng/mL).

    • Precipitate: Add 200 µL Acetonitrile (cold). Vortex 1 min. Centrifuge 10,000g for 5 min.

    • Supernatant: Transfer to autosampler vial.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Transitions (MRM)

The deuterium labeling typically occurs on the ethyl linker or the piperidine ring, conserving the label during fragmentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Paliperidone E-oxime (Unlabeled) 447.2 [M+H]⁺203.135
Paliperidone E-oxime-d4 (IS) 451.2 [M+H]⁺ 207.1 35

Note: The mass shift of +4 Da is maintained in the product ion if the fragment contains the deuterated moiety.

Analytical Logic Diagram

The following diagram details the decision-making process during the analysis to ensure scientific rigor.

LCMS_WorkflowStartSample Analysis StartSpikeSpike IS (d4-Oxime)Start->SpikeExtractExtraction & CentrifugationSpike->ExtractInjectLC-MS/MS InjectionExtract->InjectCheck1IS Peak Area Stability(CV < 15%?)Inject->Check1PassQuantify ImpurityCheck1->PassYesFailInvestigate Matrix Effector Pipetting ErrorCheck1->FailNo

Caption: Logic flow for validating analytical runs using Paliperidone E-oxime-d4 as an internal standard.

Synthesis & Stability Context

Understanding the origin of the E-oxime is crucial for interpreting its presence in drug samples.

  • Synthetic Origin: The E-oxime is the penultimate intermediate in the synthesis of Paliperidone. It is formed by the reaction of a piperidinyl-ketone precursor with hydroxylamine.[1][2]

  • Cyclization: The oxime undergoes base-catalyzed cyclization (often using potassium tert-butoxide) to close the isoxazole ring, expelling a fluoride ion.[1][2]

  • Degradation: Under acidic hydrolysis or photolytic stress, the benzisoxazole ring of Paliperidone can reopen, reverting to the oxime form (Impurity G).

  • Isomerism: The reaction produces both E and Z isomers. The E-isomer is thermodynamically distinct and must be chromatographically resolved if the Z-isomer is also present.[1][2]

References

  • Santa Cruz Biotechnology. Paliperidone E-oxime-d4 Product Data Sheet. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Paliperidone. Retrieved from

  • Chemicea Pharmaceuticals. Paliperidone Impurity Standards and Metabolites. Retrieved from

  • U.S. Pharmacopeia (USP). USP Monograph: Paliperidone Impurities. Retrieved from [1][2]

CAS number and synonyms for Paliperidone E-oxime-d4

[1][2]

Chemical Identity & Nomenclature

Paliperidone E-oxime-d4 is the deuterated analog of the "E" geometric isomer of the Paliperidone oxime impurity (Impurity G).[1][2] It represents an open-ring intermediate where the characteristic benzisoxazole ring of Paliperidone has not cyclized (or has undergone ring-opening), retaining the oxime functionality.[1][2]

ParameterTechnical Specification
Common Name Paliperidone E-oxime-d4
Parent (Unlabeled) CAS 1388021-46-2 (Refers to Paliperidone E-oxime / Impurity G)
Labeled CAS Not formally assigned in public registries.[1][2] Referenced as d4-analog of 1388021-46-2 .[1][2]
Synonyms Paliperidone Impurity G-d4; 9-Hydroxyrisperidone E-oxime-d4; (E)-Paliperidone Oxime-d4
Chemical Name (IUPAC) (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl-d4 )-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Formula C₂₃H₂₄D₄F₂N₄O₃
Molecular Weight ~450.53 g/mol (Unlabeled: 446.49 g/mol )
Isotopic Purity Typically ≥ 99% deuterated forms (d4)
Solubility DMSO, Methanol (Slightly soluble), Chloroform

Structural Context & Mechanism

Understanding the significance of the E-oxime requires analyzing the synthesis pathway of Paliperidone.[1] The drug is typically formed by cyclizing an oxime intermediate into a benzisoxazole ring.

  • The Impurity Origin: The E-oxime (Impurity G) is the precursor that failed to undergo the intramolecular nucleophilic aromatic substitution (

    
    ) required to close the benzisoxazole ring, or it is a degradation product where the ring opens under specific stress conditions.[1][2]
    
  • The Deuterium Label: The d4 label is strategically placed on the ethyl linker (derived from d4-chloroethyl precursors).[1][2] This position is metabolically stable and ensures the internal standard co-elutes with the analyte while retaining a distinct mass shift (+4 Da) for mass spectrometry.[1][2]

Synthesis & Pathway Diagram

The following diagram illustrates the structural relationship between Paliperidone, the E-oxime impurity, and the d4-labeling strategy.[2]

Paliperidone_Pathwaycluster_legendStructural KeyPrecursorPiperidin-4-yl-methanone Oxime(Open Ring)E_Oxime_d4Paliperidone E-oxime-d4(Target Standard)CAS: N/A (Analog of 1388021-46-2)Precursor->E_Oxime_d4AlkylationLinkerd4-Chloroethyl Pyrimidinone(Isotope Source)Linker->E_Oxime_d4CouplingE_Oxime_d4->E_Oxime_d4Impurity Retention(Failure to Cyclize)CyclizationBase-CatalyzedCyclization (KOtBu)E_Oxime_d4->CyclizationIntended ReactionPaliperidone_d4Paliperidone-d4(Closed Benzisoxazole Ring)Cyclization->Paliperidone_d4Ring Closurekey1E-Oxime = Open Ring Isomerkey2Paliperidone = Closed Ring

Figure 1: Synthesis pathway showing the origin of the E-oxime impurity and the incorporation of the d4 label.[1][2]

Applications in Drug Development

A. LC-MS/MS Internal Standard

In regulated bioanalysis (GLP), relying on the parent drug's internal standard (Paliperidone-d4) to quantify impurities is often insufficient due to differences in ionization efficiency (matrix effects).[1][2]

  • Protocol: Use Paliperidone E-oxime-d4 to quantify the specific E-oxime impurity in drug substance batches.

  • Benefit: Identical retention time and physicochemical properties to the impurity ensure precise compensation for ion suppression.[1]

B. Analytical Methodology (Self-Validating Protocol)

The following LC-MS/MS parameters provide a starting point for method development.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 1.7 µm particle size.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) — Basic pH is crucial to stabilize the oxime.[1][2]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry (MRM) Settings:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale
Paliperidone E-oxime (Unlabeled) 447.2 [M+H]⁺ 203.1 25 Cleavage of piperidine-oxime bond

| Paliperidone E-oxime-d4 | 451.2 [M+H]⁺ | 207.1 | 25 | +4 Da shift retained on piperidine fragment |[1][2]

Note: The +4 Da mass shift is typically located on the ethyl linker or piperidine ring depending on the specific labeled precursor used. Verify the Certificate of Analysis (CoA) for the exact labeling position.

Handling & Stability

  • Storage: -20°C under inert atmosphere (Argon/Nitrogen). Oximes can undergo geometric isomerization (E

    
     Z) upon exposure to light or heat.[1]
    
  • Reconstitution: Dissolve in DMSO or Methanol. Avoid acidic solvents for long-term storage, as they may promote hydrolysis of the oxime back to the ketone.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115237, Paliperidone. Retrieved from [Link][1][2]

An In-Depth Technical Guide to the Identification of Deuterated Paliperidone Metabolites in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the identification and analysis of deuterated paliperidone metabolites in biological matrices. Authored from the perspective of a Senior Application Scientist, it emphasizes the rationale behind methodological choices and integrates robust, self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Deuterated Paliperidone in Drug Development

Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic used in the management of schizophrenia and schizoaffective disorder. Its therapeutic action is primarily mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] The development of deuterated analogs of paliperidone, such as paliperidone-d4, is a strategic approach in drug development aimed at modifying the pharmacokinetic profile of the parent drug.[2]

Deuterium, a stable isotope of hydrogen, possesses an additional neutron, which increases its mass. The substitution of hydrogen with deuterium at specific molecular positions can strengthen the chemical bonds (the kinetic isotope effect), making them more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) system. This can potentially lead to a decreased rate of metabolism, longer half-life, and altered metabolite profiles compared to the non-deuterated compound. Understanding the metabolic fate of deuterated paliperidone is therefore critical for characterizing its efficacy and safety.

While paliperidone itself undergoes minimal hepatic metabolism, with renal excretion being the primary route of elimination, several minor metabolic pathways have been identified.[3][4] These include oxidative N-dealkylation, hydroxylation, alcohol dehydrogenation, and benzisoxazole scission.[4][5] Although in vitro studies have suggested some involvement of CYP2D6 and CYP3A4, their in vivo role appears to be minor.[3][6] The introduction of deuterium could potentially shift the balance of these metabolic pathways, necessitating a thorough investigation of the resulting metabolites.

This guide outlines the state-of-the-art analytical methodologies for the robust identification of these deuterated metabolites in complex biological fluids such as plasma and urine.

Experimental Design: A Validated Workflow for Metabolite Identification

A successful metabolite identification study hinges on a meticulously planned and executed experimental workflow. The following diagram illustrates the key stages, from sample collection to data analysis, each of which will be detailed in the subsequent sections.

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection 1. Sample Collection (Plasma, Urine) SampleHandling 2. Sample Handling & Storage (-80°C) SampleCollection->SampleHandling Immediate Processing SamplePrep 3. Sample Preparation (SPE or LLE) SampleHandling->SamplePrep Controlled Thawing LCMS_Analysis 4. LC-MS/MS Analysis SamplePrep->LCMS_Analysis Injection DataProcessing 5. Data Processing & Peak Detection LCMS_Analysis->DataProcessing Raw Data Acquisition MetaboliteID 6. Metabolite Identification & Structural Elucidation DataProcessing->MetaboliteID Peak List Generation Report 7. Reporting & Interpretation MetaboliteID->Report Structural Information

Caption: A comprehensive workflow for deuterated paliperidone metabolite identification.

Pre-Analytical Phase: Safeguarding Sample Integrity

The pre-analytical phase is a critical determinant of data quality. Inconsistent sample collection and handling can introduce significant variability and compromise the entire study.[7]

Biological Sample Collection
  • Plasma: For plasma collection, blood should be drawn into tubes containing an anticoagulant like ethylenediaminetetraacetic acid (EDTA).[7] This prevents coagulation and preserves the liquid matrix.[7]

  • Urine: Urine samples offer a non-invasive means of capturing a broad range of metabolites.[8] Since urine is not subject to the same homeostatic regulation as blood, it can reveal subtle metabolic shifts.[8]

Sample Handling and Storage

To halt metabolic processes and prevent degradation, samples should be processed promptly after collection.[9][10] Centrifugation is necessary to remove particulate matter and cells.[8] Subsequently, aliquots should be immediately frozen and stored at -80°C until analysis.[8] Minimizing freeze-thaw cycles is crucial to maintain sample integrity.[7]

Analytical Phase: Extraction and Instrumental Analysis

The analytical phase focuses on isolating the metabolites of interest from the complex biological matrix and their subsequent detection and characterization.

Sample Preparation: Isolating Deuterated Metabolites

The choice of sample preparation technique is pivotal for achieving high recovery and minimizing matrix effects.[11]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for cleaning up and concentrating analytes from biological fluids.[9] A validated SPE protocol for paliperidone from plasma is outlined below.[1][2]

    Protocol: Solid-Phase Extraction of Deuterated Paliperidone and Metabolites from Plasma

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Elution: Elute the deuterated paliperidone and its metabolites with 1 mL of methanol.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE): LLE is an alternative method that separates compounds based on their differential solubility in two immiscible liquid phases.[11]

  • Protein Precipitation: This is a simpler but potentially less clean method involving the addition of an organic solvent like acetonitrile to precipitate proteins.[12][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the sensitive and selective quantification and identification of drug metabolites.[14][15]

Table 1: Typical LC-MS/MS Parameters for Deuterated Paliperidone Metabolite Analysis

ParameterRecommended SettingRationale
LC Column C18 (e.g., Hedera ODS-2, 2.1 x 150 mm, 5 µm)Provides good retention and separation of paliperidone and its metabolites.[12]
Mobile Phase A: 5 mM Ammonium Acetate and 0.1% Formic Acid in WaterB: MethanolAmmonium acetate and formic acid aid in the ionization of the analytes.[12]
Flow Rate 0.3 mL/minA typical flow rate for analytical scale LC columns.[12]
Gradient Elution A time-programmed gradient from low to high organic solvent (Methanol)Enables the separation of compounds with a range of polarities.
Ionization Mode Positive Electrospray Ionization (ESI+)Paliperidone and its metabolites readily form positive ions.[12]
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for targeted quantification.[12]
Precursor > Product Ion Transitions Paliperidone: m/z 427.7 > 207.2Paliperidone-d4: m/z 431.2 > 211.2These are characteristic fragmentations for paliperidone and its deuterated internal standard.[2][12]

Post-Analytical Phase: Data Interpretation and Structural Elucidation

The final phase involves processing the raw data to identify potential metabolites and elucidate their structures.

Data Processing and Peak Detection

Specialized software is used to process the raw LC-MS/MS data, including peak detection, integration, and alignment across different samples.

Metabolite Identification Strategy

The identification of deuterated metabolites involves a systematic comparison of samples from dosed subjects with control (pre-dose) samples.

  • Mass Shift Detection: The primary indicator of a deuterated metabolite is a characteristic mass shift corresponding to the number of deuterium atoms incorporated. For paliperidone-d4, metabolites will exhibit a mass increase of 4 Da compared to their non-deuterated counterparts.

  • Isotopic Pattern Analysis: The presence of deuterium alters the natural isotopic pattern of a molecule. This can be used as a confirmatory tool for identifying deuterated species.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the potential metabolite ions. The fragmentation pattern provides structural information. A common fragmentation pathway for paliperidone involves the cleavage of the bond between the piperidine ring and the ethyl-benzisoxazole moiety.[16]

The following diagram illustrates the key metabolic pathways of paliperidone.

metabolic_pathways cluster_pathways Metabolic Pathways Paliperidone Paliperidone Dealkylation Oxidative N-dealkylation Paliperidone->Dealkylation Hydroxylation Hydroxylation Paliperidone->Hydroxylation Dehydrogenation Alcohol Dehydrogenation Paliperidone->Dehydrogenation Scission Benzisoxazole Scission Paliperidone->Scission

Caption: Major metabolic pathways of paliperidone.[4][5]

Conclusion: Ensuring Scientific Rigor in Metabolite Identification

The identification of deuterated paliperidone metabolites in biological fluids is a complex but essential process in drug development. By adhering to the principles of scientific integrity and employing robust, validated methodologies, researchers can confidently characterize the metabolic fate of these novel therapeutic agents. The in-depth understanding gained from these studies is paramount for ensuring the safety and efficacy of next-generation antipsychotic medications.

References

  • Metabolomics Sample Preparation. (n.d.). Organomation. Retrieved February 22, 2026, from [Link]

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. (n.d.). Acta Farmacéutica Bonaerense. Retrieved February 22, 2026, from [Link]

  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). ALWSCI. Retrieved February 22, 2026, from [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024, November 25). Frontiers in Pharmacology. Retrieved February 22, 2026, from [Link]

  • A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. (2020, June 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. PubMed. Retrieved February 22, 2026, from [Link]

  • Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. (2023, November 5). PubMed. Retrieved February 22, 2026, from [Link]

  • Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. (2021, July 6). PubMed Central. Retrieved February 22, 2026, from [Link]

  • Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. (n.d.). Metabolon. Retrieved February 22, 2026, from [Link]

  • General recommendations for metabolomics analysis: sample preparation, handling and pr. (n.d.). McGill University. Retrieved February 22, 2026, from [Link]

  • Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. (n.d.). SCIEX. Retrieved February 22, 2026, from [Link]

  • Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. (2008, April 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Urine Metabolomics: Technologies, Research Applications, and Best Practices. (n.d.). Metabolon. Retrieved February 22, 2026, from [Link]

  • What is the metabolism of paliperidone (Invega)? (2025, October 27). Dr. Oracle. Retrieved February 22, 2026, from [Link]

  • AusPAR Paliperidone Palmitate - INVEGA TRINZA and - Therapeutic Goods Administration (TGA). (2017, October 13). Therapeutic Goods Administration (TGA). Retrieved February 22, 2026, from [Link]

  • Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans. (2016, June 23). ResearchGate. Retrieved February 22, 2026, from [Link]

  • A systematic review and combined analysis of therapeutic drug monitoring studies for long-acting paliperidone. (2018, December 4). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Identification of postmortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. (2023, July 22). PubMed. Retrieved February 22, 2026, from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties and Application of Paliperidone E-oxime-d4 Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the physicochemical properties and applications of Paliperidone E-oxime-d4, a critical reference standard for researchers, scientists, and drug development professionals. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of its use in modern analytical workflows.

Introduction: The Role of Paliperidone and Its Metabolites in Pharmaceutical Analysis

Paliperidone, the primary active metabolite of the antipsychotic drug risperidone, is a cornerstone in the treatment of schizophrenia and other psychiatric disorders.[1][2] Its mechanism of action involves a combination of central dopamine type 2 (D2) and serotonin type 2 (5HT2A) receptor antagonism.[2][3] Understanding the metabolic fate of paliperidone is crucial for comprehensive pharmacokinetic and toxicological assessments. One of its metabolites is Paliperidone E-oxime.[4][5]

In the realm of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), accuracy and precision are paramount.[6] This necessitates the use of internal standards to correct for variability during sample preparation and analysis.[7] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" for such applications.[6][8] Their near-identical physicochemical properties to the analyte of interest ensure they behave similarly throughout the analytical process, while the mass difference allows for their distinct detection by the mass spectrometer.[6][9] This guide focuses on Paliperidone E-oxime-d4, a deuterated analog of a paliperidone impurity, serving as an invaluable tool for researchers.[10]

Physicochemical Profile of Paliperidone E-oxime-d4

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective application in analytical method development. These properties dictate its behavior in various solvents and chromatographic systems.

PropertyValueSource
Chemical Name 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4[10]
Alternate Names Paliperidone Impurity G-d4[10]
Molecular Formula C23H24D4F2N4O3[10]
Molecular Weight 450.51 g/mol [10]
CAS Number (Unlabeled) 1388021-46-2[10]

The Rationale for Using Deuterated Internal Standards

The core principle behind the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS).[6] By adding a known quantity of the deuterated standard to a sample at the beginning of the workflow, it acts as a perfect mimic for the analyte.[6] Any loss of the analyte during extraction, cleanup, or injection is mirrored by a proportional loss of the deuterated standard.[6] This ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[6][7]

Key advantages of using deuterated internal standards like Paliperidone E-oxime-d4 include:

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer. A co-eluting deuterated standard experiences the same matrix effects, allowing for effective normalization.[9]

  • Compensation for Sample Loss: During multi-step sample preparation procedures, some amount of the analyte may be lost. The deuterated standard compensates for these losses.[6]

  • Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are effectively normalized, leading to more reproducible results.[6]

Experimental Workflow: Quantification of Paliperidone E-oxime

The following section outlines a detailed, step-by-step methodology for the quantification of Paliperidone E-oxime in a biological matrix (e.g., human plasma) using Paliperidone E-oxime-d4 as an internal standard. This protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.

Materials and Reagents
  • Paliperidone E-oxime analytical standard

  • Paliperidone E-oxime-d4 internal standard

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of Paliperidone E-oxime and Paliperidone E-oxime-d4 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Paliperidone E-oxime stock solution in a 50:50 methanol:water mixture to create calibration standards at appropriate concentrations (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of Paliperidone E-oxime-d4 at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with the Paliperidone E-oxime working solutions.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Aliquoting: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_step Final Processing Plasma Plasma Sample + IS Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Fig 1. Solid-Phase Extraction Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Paliperidone E-oxime and Paliperidone E-oxime-d4 would need to be optimized.

Data Analysis and Interpretation

The concentration of Paliperidone E-oxime in the unknown samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve.

Conclusion

Paliperidone E-oxime-d4 serves as an indispensable tool in the accurate and precise quantification of Paliperidone E-oxime in complex biological matrices.[6][13] Its physicochemical properties, being nearly identical to the unlabeled analyte, ensure its reliability as an internal standard in isotope dilution mass spectrometry.[14] The detailed experimental workflow provided in this guide offers a robust starting point for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Adherence to best practices in the handling and use of such reference standards is critical for generating high-quality, reproducible data that can confidently inform drug development decisions.[15][16]

References

  • Almac Group. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResearchGate. Analytical methods for the estimation of paliperidone. [Link]

  • Research Journal of Science and Technology. Analytical Method Development and Validation of Paliperidone: A Review. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. [Link]

  • Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • SciSpace. Spectrophotometric Methods for the Quantitative Estimation of Paliperidone in Formulations. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Academia.edu. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? [Link]

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  • PubChem. Paliperidone. [Link]

  • ResearchGate. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Patsnap Synapse. What is the mechanism of Paliperidone? [Link]

  • ResearchGate. Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans. [Link]

  • ResearchGate. Graphical representation of solubility (mg/ml) of paliperidone in different solvents. [Link]

  • PubMed. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. [Link]

  • Scholars Research Library. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. [Link]

  • Journal of Pharmaceutical Research International. Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. [Link]

  • RayBiotech. Paliperidone. [Link]

  • LAPaL. Paliperidone. [Link]

  • Google P
  • Semantic Scholar. Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. [Link]

  • Google Patents. WO2009074333A1 - Synthesis of paliperidone.
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  • National Center for Biotechnology Information. Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation. [Link]

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Isotopic enrichment levels in Paliperidone E-oxime-d4 standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isotopic Enrichment Levels in Paliperidone E-oxime-d4 Standards

Authored by: Gemini, Senior Application Scientist

Abstract

Stable isotope-labeled (SIL) compounds are indispensable tools in modern pharmaceutical analysis, serving as ideal internal standards for mass spectrometry-based bioanalytical assays.[1][2] Their use is critical for accurate quantification in complex biological matrices by compensating for variations in sample processing and instrument response.[3] This guide provides a comprehensive technical overview of the synthesis, characterization, and quality control of Paliperidone E-oxime-d4, a deuterated standard for a key related substance of the atypical antipsychotic, Paliperidone. We will delve into the strategic rationale for deuterium placement, present detailed protocols for determining isotopic enrichment using mass spectrometry and NMR spectroscopy, and discuss potential analytical challenges. This document is intended for researchers, analytical scientists, and drug development professionals who rely on high-purity isotopic standards to ensure data integrity in regulated and non-regulated environments.

The Role of Isotopic Standards in Paliperidone Bioanalysis

Paliperidone, the major active metabolite of risperidone, is a cornerstone in the treatment of schizophrenia.[4][5] Its pharmacokinetic (PK) and bioequivalence (BE) studies necessitate highly accurate and precise bioanalytical methods, predominantly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][6] The use of a stable isotope-labeled internal standard, such as Paliperidone-d4, is the industry standard for such assays.[3][6] This standard co-elutes with the analyte and exhibits identical ionization behavior, allowing it to correct for matrix effects and variability, which are common challenges in LC-MS analysis.[7]

Beyond the active pharmaceutical ingredient (API), it is also crucial to monitor related substances, such as impurities or metabolites. Paliperidone E-oxime is one such compound.[8][9] To accurately quantify this substance, its own deuterated standard, Paliperidone E-oxime-d4, is required. The integrity of this standard—specifically its isotopic enrichment—is paramount for the validity of the analytical data it helps generate.

Synthesis and Strategic Deuteration

The quality of a deuterated standard begins with its synthesis. The placement of deuterium atoms is a critical decision, guided by the need for isotopic stability throughout the analytical process.

Synthetic Pathway Overview

The synthesis of Paliperidone E-oxime-d4 involves a multi-step process. A common approach begins with the synthesis of a deuterated precursor, which is then incorporated into the final molecular structure. The oxime functionality is typically introduced via an oximation reaction on a corresponding keto-intermediate.[10][11]

Rationale for Deuterium Placement

The primary objective of deuteration is to increase the mass of the molecule without altering its fundamental chemical properties.[2] However, the location of the deuterium labels is crucial to prevent back-exchange or kinetic isotope effects that could compromise the analysis.[12][13]

  • Metabolic Stability: Labels should be placed on positions not susceptible to enzymatic metabolism. Placing deuterium on a "soft spot" can alter the metabolic profile of the standard relative to the analyte.[13]

  • Chemical Stability: Deuterium atoms must not be placed on exchangeable positions, such as on heteroatoms (O-D, N-D), or on carbons alpha to a carbonyl group where enolization could lead to H/D exchange.[2]

  • Mass Shift: A mass difference of at least three to four mass units is generally preferred to prevent isotopic crosstalk between the analyte and the internal standard.[2] For Paliperidone E-oxime-d4, the "+4" mass shift is ideal.

For Paliperidone E-oxime-d4, the deuterium atoms are typically placed on the ethyl chain of the piperidine moiety, as these positions are synthetically accessible and chemically stable.

G start_node Deuterated Precursor (e.g., d4-ethanolamine derivative) intermediate_node Key Deuterated Intermediate (d4-ethyl-piperidine moiety) start_node->intermediate_node Synthesis coupling_node Coupling Reaction intermediate_node->coupling_node Preparation oximation_node Oximation Reaction coupling_node->oximation_node Forms Paliperidone-keto-d4 purification_node Purification (HPLC) oximation_node->purification_node Crude Product final_product Paliperidone E-oxime-d4 (Final Standard) purification_node->final_product Final QC

Figure 1: Simplified workflow for the synthesis of Paliperidone E-oxime-d4.

Determination of Isotopic Enrichment: A Dual-Methodology Approach

To ensure the trustworthiness of the standard, its isotopic enrichment must be rigorously determined. Relying on a single analytical technique is insufficient; a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for characterization.[14][15]

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary tool for assessing the isotopic distribution of the standard.[15] It provides a profile of the relative abundances of molecules with different numbers of deuterium atoms.

Experimental Protocol: LC-HRMS for Isotopic Distribution

  • Standard Preparation: Prepare a solution of the Paliperidone E-oxime-d4 standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • System: UHPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS over a range of m/z 150-1000.

    • Resolution: Set to >60,000 to ensure accurate mass measurement.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of Paliperidone E-oxime-d4 (C₂₃H₂₄D₄F₂N₄O₃).

    • From the corresponding mass spectrum, integrate the peak areas for the unlabeled (d₀), partially labeled (d₁, d₂, d₃), and fully labeled (d₄) species.

    • Calculate the isotopic enrichment using the following formula:

      • % Isotopic Enrichment = [ (Area of d₄ peak) / (Sum of Areas of d₀ to d₄ peaks) ] x 100

Data Presentation: Isotopic Distribution

The table below shows hypothetical but representative data for a high-quality batch of Paliperidone E-oxime-d4.

IsotopologueDescriptionTheoretical Mass (m/z)Observed Abundance (%)
d₀Unlabeled447.2100< 0.1
d₁1 Deuterium448.21630.2
d₂2 Deuterium449.22250.5
d₃3 Deuterium450.22881.2
d₄ 4 Deuterium 451.2351 98.1

Note: The final reported isotopic purity would also account for the natural abundance of ¹³C isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides an excellent overview of the isotopologue distribution, NMR spectroscopy offers a more precise measurement of the deuterium incorporation at specific atomic positions.[14][16] Proton NMR (¹H NMR) is particularly powerful for quantifying the very low levels of residual protons at the labeled sites.[16][17]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the Paliperidone E-oxime-d4 standard and a certified quantitative internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent: Dissolve the sample in a deuterated solvent with a known low residual proton signal (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: A quantitative ¹H NMR experiment with a long relaxation delay (D1 ≥ 5xT₁) to ensure full signal relaxation for accurate integration.

    • Number of Scans: Sufficient scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signal from the known internal standard.

    • Integrate the residual proton signals at the positions where deuterium labeling was intended.

    • Integrate a well-resolved, non-deuterated proton signal elsewhere in the molecule to serve as an internal reference.

    • Calculate the percentage of deuteration at each site by comparing the integral of the residual proton signal to the integral of the non-deuterated reference signal.

G sample_prep Sample Preparation (Standard + qNMR Internal Std) lc_ms LC-HRMS Analysis sample_prep->lc_ms nmr qNMR Analysis sample_prep->nmr ms_data Isotopic Distribution Profile (d₀, d₁, d₂, d₃, d₄) lc_ms->ms_data nmr_data Positional Enrichment (%D at each site) nmr->nmr_data verification Cross-Verification ms_data->verification nmr_data->verification coa Certificate of Analysis (Final Isotopic Purity) verification->coa Data Concordance

Figure 2: Self-validating analytical workflow for enrichment determination.

Quality Standards and Potential Pitfalls

A high-quality deuterated standard is defined by both its chemical and isotopic purity.

Acceptance Criteria

For most applications, particularly regulated bioanalysis, the following criteria are targeted:

  • Isotopic Enrichment: ≥ 98% (sum of all deuterated species).

  • Contribution from Unlabeled (d₀) Species: < 0.1%.

  • Chemical Purity: ≥ 98% (typically determined by HPLC-UV or LC-MS).

Potential Challenges
  • Isotopic Scrambling: Hydrogen/Deuterium scrambling can sometimes occur under certain synthetic conditions or even in the mass spectrometer's ion source, leading to a misinterpretation of the label's position.[18] Careful control of reaction conditions and MS source parameters is necessary to minimize this effect.

  • Chemical Stability: The stability of the standard must be ensured under storage and handling conditions. Paliperidone itself can be sensitive to photolysis and oxidation.[19] The E/Z isomers of the oxime may also be subject to isomerization, although oxime bonds are generally more stable than hydrazones, especially at physiological pH.[20] Regular stability testing is a key component of the lifecycle management of the standard.

Conclusion

The utility of Paliperidone E-oxime-d4 as an internal standard is directly dependent on its isotopic enrichment and overall purity. A rigorous, multi-faceted analytical approach is not merely recommended but essential for its proper characterization. By combining the strengths of high-resolution mass spectrometry for determining isotopic distribution and quantitative NMR for site-specific enrichment, scientists can establish a high degree of confidence in the standard. This self-validating system ensures that the standard is fit for its intended purpose, ultimately contributing to the generation of reliable, accurate, and defensible data in pharmaceutical research and development.

References

  • Application of Paliperidone-d4 in Bioequivalence Studies: A Detailed Guide. (2025). Benchchem.
  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017).
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Toronto Research Chemicals.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).
  • c. Mass spectra of Paliperidone D4. (n.d.).
  • Multicenter Bioavailability Study of Long-Acting Paliperidone in Patients With Schizophrenia or Schizoaffective Disorder. (2025). PMC.
  • Isotope-labeled Pharmaceutical Standards. (2024). BOC Sciences.
  • Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). (2026). Solarbio.
  • Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy ?. (2019).
  • Determination of isotope abundance for deuterium-labeled compounds by quantit
  • Metabolic switching of drug pathways as a consequence of deuterium substitution. (1974). OSTI.GOV.
  • Paliperidone E-oxime-d4 | CAS 1388021-46-2 (unlabeled). (n.d.). Santa Cruz Biotechnology.
  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (n.d.). Scholars Research Library.
  • WO2010003702A1 - Synthesis of paliperidone. (2010).
  • Hydrogen–deuterium exchange. (n.d.). Wikipedia.
  • CERTIFIC
  • Stability, degradation impurities and decomposition kinetics for paliperidone
  • Deuterium in drug discovery: progress, opportunities and challenges. (2023). PMC.
  • SYNTHESIS OF PALIPERIDONE. (2010).
  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
  • Paliperidone. (n.d.). PubChem.
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.).

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Methodological & Application

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Paliperidone E-oxime-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precision in Bioanalysis

Paliperidone is an atypical antipsychotic agent and the primary active metabolite of risperidone, widely used in the management of schizophrenia.[1][2] During its synthesis and metabolism, various related substances and impurities can be formed, such as Paliperidone E-oxime. For rigorous pharmacokinetic, toxicokinetic, and bioequivalence studies, it is imperative to not only quantify the parent drug but also to accurately measure its related compounds and utilize a stable, reliable internal standard.

Paliperidone E-oxime-d4 is a deuterated analog of a paliperidone impurity, designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis.[3] Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[4][5] This normalization is critical for achieving the accuracy and precision required by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6]

This application note provides a detailed, robust, and reproducible solid-phase extraction (SPE) protocol for the efficient isolation and cleanup of Paliperidone E-oxime-d4 from a complex biological matrix like human plasma. The methodology is designed to yield clean extracts with high analyte recovery, suitable for sensitive downstream LC-MS/MS analysis.

Scientific Rationale: Selecting the Optimal SPE Strategy

The success of any SPE method hinges on the strategic selection of a retention mechanism that maximizes analyte recovery while minimizing interferences.[7] Based on the physicochemical properties of paliperidone—a moderately non-polar molecule (LogP ≈ 2.2) with basic functional groups (pKa ≈ 8.76)—two primary SPE strategies are viable.[1]

Primary Recommendation: Reversed-Phase (RP) SPE

Reversed-phase SPE is the most common and versatile technique for extracting moderately non-polar to non-polar analytes from aqueous matrices.[8] The stationary phase is hydrophobic (e.g., C8 or C18), while the mobile phase is polar.[9]

  • Mechanism of Action: The retention mechanism is based on hydrophobic (van der Waals) interactions between the non-polar regions of the analyte and the long alkyl chains of the C18 sorbent.[10] Polar matrix components like salts, proteins, and phospholipids have little affinity for the sorbent and are washed away, resulting in a cleaner sample.[11] This protocol will detail a method using a C18 sorbent, which provides strong hydrophobic retention for compounds like paliperidone and its analogs.[12]

Alternative Strategy: Mixed-Mode Cation Exchange (MCX) SPE

For exceptionally challenging matrices or when maximum cleanup is required, a mixed-mode SPE approach offers enhanced selectivity. Mixed-mode sorbents combine two retention mechanisms, such as reversed-phase and ion exchange, on a single particle.[8][13]

  • Mechanism of Action: An MCX sorbent possesses both hydrophobic (e.g., C8) and strong cation exchange (e.g., benzenesulfonic acid) functional groups.[14] This allows for a dual retention mechanism: the analyte is first retained by hydrophobic interactions, and under acidic conditions (pH < pKa), its basic nitrogen atoms become protonated (positively charged) and are strongly retained by the negatively charged cation exchanger.[15] This dual retention allows for more rigorous wash steps with organic solvents to remove hydrophobic interferences, leading to exceptionally clean extracts.[13] Elution is achieved by using a basic solvent to neutralize the analyte's charge, disrupting the ionic bond.

For this guide, we will focus on the widely applicable and robust Reversed-Phase SPE protocol.

Materials and Reagents

ItemDescription
SPE Cartridges C18 SPE Cartridges, 30 mg / 1 mL (or similar polymeric reversed-phase like Oasis HLB)
Analyte/IS Paliperidone E-oxime-d4 reference standard
Biological Matrix Blank human plasma (K2EDTA anticoagulant)
Solvents Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized Water (18 MΩ·cm)
Reagents Formic Acid (≥98%), Ammonium Hydroxide (optional, for pH adjustment)
Equipment SPE Vacuum Manifold, Nitrogen Evaporator, Vortex Mixer, Centrifuge, Calibrated Pipettes

Detailed Experimental Protocol

This protocol is designed for the extraction of Paliperidone E-oxime-d4 from 250 µL of human plasma. All steps should be performed in a well-ventilated fume hood.

Part A: Preparation of Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Paliperidone E-oxime-d4 and dissolve in 1.0 mL of methanol.

  • IS Spiking Solution (e.g., 250 ng/mL): Perform serial dilutions of the IS Stock Solution using a 50:50 (v/v) mixture of methanol and water. The final concentration should be appropriate for the expected analyte concentration range.[16][17]

  • Reconstitution Solvent: 70:30 (v/v) Methanol:Ammonium Acetate Solution (10 mM) or a solvent matching the initial LC mobile phase.[18]

Part B: Sample Pre-treatment
  • Thaw: Thaw blank plasma and quality control (QC) samples at room temperature.

  • Spike: To a 250 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the IS Spiking Solution. For blank samples, add 50 µL of 50:50 methanol:water.[16]

  • Vortex: Vortex the samples for 10 seconds to ensure homogeneity.

  • Acidify & Dilute: Add 500 µL of 2% (v/v) formic acid in water.[16] This step helps to precipitate proteins and ensures the analyte is in a consistent ionic state.

  • Vortex & Centrifuge: Vortex for 30 seconds, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Part C: Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold. Adjust the vacuum to achieve a flow rate of approximately 1-2 mL/minute.

  • Conditioning:

    • Action: Pass 1 mL of methanol through the C18 cartridge.

    • Causality: This step solvates the C18 alkyl chains, activating the hydrophobic stationary phase to ensure proper interaction with the analyte. It also removes any potential organic residues from the sorbent bed.[7] Do not allow the sorbent to dry after this step.

  • Equilibration:

    • Action: Pass 1 mL of deionized water through the cartridge.

    • Causality: This step removes the organic conditioning solvent and prepares the sorbent for the aqueous sample. It ensures that the loading of the aqueous sample does not shock the stationary phase, which could lead to inconsistent retention.[19]

  • Sample Loading:

    • Action: Load the entire supernatant from the pre-treatment step (Part B) onto the cartridge.

    • Causality: The analyte, being moderately non-polar, will adsorb onto the C18 sorbent via hydrophobic interactions.[8] Highly polar matrix components, such as salts and sugars, will have minimal retention and will pass through to waste.

  • Wash:

    • Action: Pass 1 mL of 5% (v/v) methanol in deionized water through the cartridge.

    • Causality: This is a critical cleanup step. The weak organic wash solvent is strong enough to elute weakly retained, polar interferences but not strong enough to displace the target analyte. This results in a cleaner final extract and reduces potential matrix effects in the LC-MS/MS analysis.[20]

  • Drying (Optional but Recommended):

    • Action: Apply full vacuum to the manifold for 2-5 minutes to completely dry the sorbent bed.

    • Causality: Removing residual aqueous wash solvent ensures that the subsequent elution with a strong organic solvent is not diluted, leading to more efficient and complete analyte desorption.

  • Elution:

    • Action: Place collection tubes in the manifold. Elute the analyte by passing 1 mL of methanol through the cartridge.

    • Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analyte and the C18 sorbent, causing the analyte to desorb from the stationary phase and be collected in the eluate.[16]

  • Post-Elution Processing:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Causality: This step removes the elution solvent and allows for the sample to be concentrated.

    • Action: Reconstitute the dried residue in 250 µL of the Reconstitution Solvent.

    • Causality: Reconstituting in a solvent identical or weaker than the initial mobile phase ensures good peak shape and compatibility with the subsequent chromatographic analysis.[17] Vortex and transfer to an autosampler vial for analysis.

Visual Workflow and Data Summary

SPE Workflow Diagram

SPE_Workflow cluster_spe SPE Cartridge (C18) Plasma Plasma Sample (250 µL) + IS (50 µL) Pretreat Pre-treatment (Acidify, Vortex, Centrifuge) Plasma->Pretreat Supernatant Supernatant Pretreat->Supernatant Waste1 To Waste Pretreat->Waste1 Protein Pellet Load 3. Load Sample Supernatant->Load Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Waste2 To Waste Condition->Waste2 Waste3 To Waste Equilibrate->Waste3 Wash 4. Wash (1 mL 5% Methanol) Elute 5. Elute (1 mL Methanol) Waste4 To Waste Wash->Waste4 PostElute Evaporate & Reconstitute (250 µL) Elute->PostElute Analysis LC-MS/MS Analysis PostElute->Analysis

Caption: Workflow for SPE of Paliperidone E-oxime-d4 from plasma.

Quantitative Protocol Summary
ParameterSpecificationRationale
SPE Sorbent Reversed-Phase C18 (or Polymeric HLB), 30 mgProvides strong hydrophobic retention for the analyte.[11][12]
Sample Volume 250 µL Human PlasmaStandard volume for bioanalytical assays.
Conditioning Solvent 1 mL MethanolActivates the sorbent for optimal analyte binding.[7]
Equilibration Solvent 1 mL Deionized WaterPrepares sorbent for aqueous sample loading.[19]
Wash Solvent 1 mL 5% Methanol in WaterRemoves polar interferences without eluting the analyte.[20]
Elution Solvent 1 mL MethanolDisrupts hydrophobic interactions to release the analyte.[16]
Reconstitution Volume 250 µLAchieves a 1x concentration factor, ready for injection.

Method Validation and Trustworthiness

A bioanalytical method is only reliable if it is properly validated.[21] This protocol serves as a foundation for a full method validation, which must be performed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[6][22]

Key Validation Parameters
ParameterAcceptance CriteriaDescription
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ).The closeness of the determined value to the true concentration.[21]
Precision Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).The degree of scatter between a series of measurements.[21]
Recovery Should be high and consistent across concentration levels.The efficiency of the extraction process, determined by comparing analyte response in extracted samples to unextracted standards.
Matrix Effect Should be minimal and consistent.The alteration of ionization efficiency due to co-eluting matrix components. The use of a co-eluting deuterated IS is the most effective way to correct for this.[3][23]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the method can differentiate the analyte from other components.[21]

Expert Insight: Low recovery is often traced to incomplete elution or premature breakthrough during the wash step. To troubleshoot, consider increasing the elution solvent volume or decreasing the organic percentage in the wash solvent. High variability (poor precision) can stem from inconsistent flow rates or allowing the sorbent to dry between conditioning and loading. The use of a deuterated internal standard is paramount as it co-elutes and experiences nearly identical matrix effects as the analyte, ensuring that the ratio of analyte to IS remains constant even if absolute signal intensity fluctuates.[24]

Conclusion

This application note details a robust and reliable reversed-phase solid-phase extraction protocol for the quantification of Paliperidone E-oxime-d4 from human plasma. The method is designed to provide high analyte recovery and excellent sample cleanup, yielding extracts that are fully compatible with sensitive LC-MS/MS instrumentation. By explaining the scientific principles behind each step and adhering to the tenets of bioanalytical method validation, this protocol provides a trustworthy foundation for researchers in drug development and clinical analysis.

References

  • Waters Corporation. (n.d.). Automated Bioanalytical SPE Method Development & Optimization for Oasis HLB µElution Using the 20 Bottle Approach. Waters. Retrieved February 22, 2026, from [Link]

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Biotage. Retrieved February 22, 2026, from [Link]

  • Waters Corporation. (2023, December 3). Oasis HLB SPE method development using the 20 bottle approach - Protocol. OneLab. Retrieved February 22, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved February 22, 2026, from [Link]

  • BioAgilytix. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. Retrieved February 22, 2026, from [Link]

  • Agilent. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies. Retrieved February 22, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved February 22, 2026, from [Link]

  • Biotage. (n.d.). General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns. Biotage. Retrieved February 22, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass. Retrieved February 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved February 22, 2026, from [Link]

  • Hawach. (2025, December 24). Comparison Between Reversed Phase C18 and C8 SPE Cartridge. Hawach Scientific. Retrieved February 22, 2026, from [Link]

  • Nadendla, R. R., et al. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Journal of Pharmaceutical Research International. Retrieved February 22, 2026, from [Link]

  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. International Journal of Pharmaceutical Sciences and Research. Retrieved February 22, 2026, from [Link]

  • Mandaric, T., et al. (2017). Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Water Research. Retrieved February 22, 2026, from [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. Retrieved February 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved February 22, 2026, from [Link]

  • Nadendla, R. R., et al. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Journal of Pharmaceutical Research International. Retrieved February 22, 2026, from [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem. Retrieved February 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. FDA. Retrieved February 22, 2026, from [Link]

  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Waters. Retrieved February 22, 2026, from [Link]

  • Hewavitharana, A. K., et al. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Retrieved February 22, 2026, from [Link]

  • Biotage. (2023, January 18). Understanding SPE Retention Mechanisms. Biotage. Retrieved February 22, 2026, from [Link]

  • Okoro, R. N., & Olock, E. A. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Retrieved February 22, 2026, from [Link]

  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Li, Y., et al. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Analytical Methods. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone Palmitate. PubChem. Retrieved February 22, 2026, from [Link]

  • Jones, A. (2022, April 15). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved February 22, 2026, from [Link]

  • Al-Sibaai, A. A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science. Retrieved February 22, 2026, from [Link]

  • Taylor & Francis. (n.d.). Reversed-phase chromatography – Knowledge and References. Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

Sources

Application Note: Bioanalytical Quantification of Paliperidone E-Oxime in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous pharmacokinetic (PK) and toxicokinetic (TK) study design for the quantification of Paliperidone E-oxime (CAS 1388021-46-2), a critical process-related impurity and degradation product of Paliperidone (Invega®) and Paliperidone Palmitate.

The protocol utilizes Paliperidone E-oxime-d4 as a structural analogue internal standard (IS). Unlike generic internal standards (e.g., Paliperidone-d4), the E-oxime-d4 tracer provides precise compensation for the specific physicochemical behavior of the oxime moiety—particularly its E/Z isomerization potential and ionization efficiency in electrospray sources. This method is compliant with ICH M10 and FDA Bioanalytical Method Validation guidelines, ensuring data integrity for regulatory submissions.

Scientific Rationale & Mechanism

The Challenge: Isomeric Resolution & Matrix Effects

Paliperidone E-oxime is the geometric isomer of the oxime intermediate. In biological matrices, two primary analytical challenges arise:

  • E/Z Isomerization: The oxime group can undergo geometric isomerization under certain pH and thermal conditions. The analytical method must chromatographically resolve the E-isomer from the Z-isomer to prevent integration errors, as they are isobaric.

  • Ion Suppression: Phospholipids in plasma often co-elute with hydrophobic impurities.

The Solution: Stable Isotope Dilution Assay (SIDA)

Using Paliperidone E-oxime-d4 (deuterated on the ethyl linker or piperidine ring) addresses these challenges via:

  • Co-elution Tracking: The d4-tracer co-elutes perfectly with the analyte (Paliperidone E-oxime), experiencing the exact same matrix suppression/enhancement, thereby normalizing the signal response.

  • Carrier Effect: The IS acts as a carrier through the extraction process, mitigating adsorption losses to glass or plastic surfaces.

Workflow Logic

The following diagram illustrates the critical decision pathways for the bioanalytical workflow.

PK_Workflow Start Biological Sample (Plasma/Serum) Spike Spike IS: Paliperidone E-oxime-d4 Start->Spike Equilib Equilibration (Allow IS to bind matrix) Spike->Equilib Extract Sample Extraction (PPT vs. SPE) Equilib->Extract LC_Sep LC Separation (C18, High pH) Extract->LC_Sep Decision Isomer Resolution (Rs > 1.5?) LC_Sep->Decision Decision->LC_Sep No (Adjust Gradient/pH) MS_Det MS/MS Detection (MRM Mode) Decision->MS_Det Yes Data Quantification (Area Ratio Analyte/IS) MS_Det->Data

Figure 1: Critical path workflow for Paliperidone E-oxime quantification ensuring isomeric resolution.

Experimental Protocol

Materials & Reagents[2]
  • Analyte: Paliperidone E-oxime Reference Standard (Purity > 98%).

  • Internal Standard: Paliperidone E-oxime-d4 (Isotopic Purity > 99% atom D).

  • Matrix: Drug-free human or Wistar rat plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.

Stock Solution Preparation

Critical Step: Prevent light exposure to minimize photodegradation of the benzisoxazole ring.

  • Master Stock (Analyte): Dissolve Paliperidone E-oxime in Methanol to 1.0 mg/mL.

  • Master Stock (IS): Dissolve Paliperidone E-oxime-d4 in Methanol to 1.0 mg/mL.

  • Working IS Solution: Dilute Master IS to 50 ng/mL in 50:50 MeOH:Water. Prepare fresh weekly.

Sample Preparation (Protein Precipitation - PPT)

While SPE offers cleaner extracts, PPT is preferred for high-throughput PK studies if sensitivity permits.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Spiking: Add 20 µL of Working IS Solution (Paliperidone E-oxime-d4). Vortex gently for 10 sec.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to an HPLC vial.

  • Dilution: Dilute with 150 µL of 10mM Ammonium Acetate (aq) to match initial mobile phase composition (minimizes peak fronting).

LC-MS/MS Conditions
Chromatographic Separation

The separation of the E and Z isomers is pH-dependent. A slightly basic pH often improves peak shape for these basic nitrogenous compounds.

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 9.0 adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
1.00 10 Start Ramp
5.00 90 Elution of Analyte/IS
6.00 90 Wash
6.10 10 Re-equilibration

| 8.00 | 10 | End Run |

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Paliperidone E-oxime 447.2203.13528
Paliperidone E-oxime-d4 451.2207.13528

Note: The product ion m/z 203.1 typically corresponds to the benzisoxazole moiety cleavage. Verify the d4 label placement ensures the mass shift is retained in the fragment ion.

Method Validation Strategy (ICH M10)

To ensure the "Trustworthiness" pillar of the study, the following validation modules are mandatory.

Selectivity & Isomeric Purity

Inject a neat solution of the Z-isomer (if available) or a stressed sample (heat/light) to identify the retention time of the Z-oxime.

  • Requirement: The resolution (Rs) between E-oxime and Z-oxime must be > 1.5.

  • Crosstalk: Verify that the d4-IS does not contribute >20% of the LLOQ signal in the analyte channel (isotopic purity check).

Matrix Effect Assessment

Calculate the Matrix Factor (MF) using the d4-tracer.



  • Acceptance: The CV of the IS-normalized MF across 6 different lots of plasma (including lipemic and hemolyzed) must be < 15%.

Calibration & Linearity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Criteria:

    
    ; Accuracy ±15% (±20% at LLOQ).
    

Data Analysis & Interpretation

Handling Isotopic Overlap

If the d4-labeling is not 100% pure, the "d0" contribution from the IS can inflate the analyte concentration.

  • Correction: If the IS contributes >5% to the analyte signal at LLOQ, mathematically correct the area or increase the LLOQ. Ideally, use high-purity (>99.5%) d4-tracers to avoid this.

Pharmacokinetic Calculation

Use the validated data to derive PK parameters using Non-Compartmental Analysis (NCA):

  • 
     : Maximum observed concentration of the impurity.
    
  • 
     : Exposure to the impurity.
    
  • Metabolic Ratio: If studying metabolism, calculate:

    
    .
    

Troubleshooting Guide (Causality Analysis)

ObservationProbable CauseCorrective Action
Double Peaks E/Z Isomerization or Tautomerism.Check pH of mobile phase. Basic pH usually stabilizes the E-form. Protect samples from light.[2]
Low IS Recovery Ion Suppression or Adsorption.Switch to SPE (HLB cartridges). Ensure equilibration time after spiking IS is sufficient (min 30 mins).
Signal Drift Source Contamination.Divert flow to waste for the first 1 min and last 2 mins of the gradient.

References

  • National Center for Biotechnology Information. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology. Retrieved February 22, 2026, from [Link]

  • MDPI. (2021). Development and Validation of Bioanalytical LC-MS/MS Method for Sirolimus and Analogues. (Used for methodological framework on macrocyclic/complex drugs). Retrieved February 22, 2026, from [Link]

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Troubleshooting & Optimization

Solving solubility issues with Paliperidone E-oxime-d4 in aqueous solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Paliperidone E-oxime-d4. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this deuterated internal standard in aqueous solvents. As the solubility characteristics of Paliperidone E-oxime-d4 are nearly identical to its non-deuterated counterpart, which in turn are similar to the parent compound paliperidone, the principles and troubleshooting strategies outlined here are based on the well-documented behavior of paliperidone.

Understanding the Challenge: The Physicochemical Properties of Paliperidone

Paliperidone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This inherent low solubility is the primary hurdle in preparing stock solutions and experimental media for a variety of in vitro and in vivo studies.

Several key physicochemical properties contribute to these solubility issues:

  • "Practically Insoluble" in Water: Paliperidone is described as practically insoluble in water, especially at neutral and alkaline pH.[3][4][5] Its solubility in water at pH 7.4 is a mere 0.003 g/100 mL.[1]

  • pH-Dependent Solubility: As a basic compound with two pKa values (pKa1 of 8.2 for the piperidine moiety and pKa2 of 2.6 for the pyrimidine moiety), its solubility is highly dependent on pH.[1][6] Solubility significantly increases in acidic conditions (e.g., 3 g/100 mL at pH 5.3) and decreases at higher pH levels.[1]

  • Lipophilicity: With a Log P value of approximately 1.8 to 3.0, paliperidone is a lipophilic molecule, favoring dissolution in organic solvents over aqueous media.[3][6]

These properties necessitate strategic formulation approaches to achieve the desired concentrations for experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with Paliperidone E-oxime-d4 and provides step-by-step guidance.

FAQ 1: My Paliperidone E-oxime-d4 won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

This is the most common issue and is expected due to the compound's properties. Direct dissolution in neutral aqueous buffers will likely fail. Here is a systematic approach to overcome this:

Troubleshooting Flowchart: Initial Dissolution Failure

A Start: Paliperidone E-oxime-d4 powder B Add aqueous buffer (e.g., PBS pH 7.4) A->B C Observe: Incomplete dissolution B->C D Action: Prepare a concentrated stock solution in an organic solvent C->D E Recommended Solvents: - DMSO - DMF - Ethanol - Methanol D->E F Dilute stock solution into final aqueous buffer D->F G Observe: Precipitation upon dilution? F->G H Yes G->H Yes I No G->I No J Troubleshoot further (See FAQ 2) H->J K Solution is ready for use I->K

Caption: Initial troubleshooting steps for dissolution failure.

Detailed Protocol: Preparing a Concentrated Stock Solution

  • Select an appropriate organic solvent. Dimethylformamide (DMF) and methylene chloride are good starting points, as paliperidone is slightly to sparingly soluble in these.[3] For cell-based assays, DMSO is a common choice, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent toxicity.

  • Weigh the required amount of Paliperidone E-oxime-d4.

  • Add a small volume of the chosen organic solvent to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) can also aid dissolution.

  • Serially dilute this concentrated stock solution into your final aqueous experimental medium. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.

FAQ 2: I'm seeing precipitation when I dilute my organic stock solution into my aqueous buffer. How can I prevent this?

Precipitation upon dilution occurs when the concentration of the compound in the final aqueous medium exceeds its solubility limit, even with a small percentage of co-solvent. Here are several strategies to address this, ranging from simple to more complex formulation techniques.

Solubility Enhancement Strategies

StrategyMechanism of ActionKey Considerations & Recommendations
pH Adjustment Increases the ionization of the basic paliperidone molecule, enhancing its interaction with polar water molecules.Lowering the pH of the final aqueous solution is highly effective. Paliperidone's solubility increases dramatically at lower pH.[1] A target pH of 4.0-6.0 is often a good starting point. Use a biocompatible acid (e.g., HCl, citric acid) for pH adjustment.
Co-solvents Modifies the polarity of the bulk solvent, reducing the energy required to solvate the lipophilic drug molecule.Propylene glycol and glycerin are effective co-solvents.[7] Ethanol and polyethylene glycol (PEG) 400 can also be used. The final concentration of the co-solvent should be optimized to balance solubility enhancement with potential biological effects in your assay.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous phase.Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 are commonly used and are generally well-tolerated in biological systems.[7][8] Concentrations typically range from 0.1% to 2% (w/v).
Cyclodextrins Form inclusion complexes where the hydrophobic drug molecule resides within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior interacts with water.Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve the aqueous solubility and dissolution rate of paliperidone.[9][10] This is a highly effective but more complex approach.

Workflow for Overcoming Precipitation

Start Precipitation observed upon dilution pH Option 1: pH Adjustment Lower pH of aqueous buffer to 4.0-6.0 Start->pH CoSolvent Option 2: Use Co-solvents Add propylene glycol or PEG 400 to buffer Start->CoSolvent Surfactant Option 3: Add Surfactants Incorporate Polysorbate 80 (0.1-1%) Start->Surfactant Cyclodextrin Option 4: Use Cyclodextrins Prepare a complex with HP-β-CD Start->Cyclodextrin Test Test Dilution Again pH->Test CoSolvent->Test Surfactant->Test Cyclodextrin->Test Success Success: Clear Solution Test->Success Fail Still Precipitates Test->Fail Combine Combine Strategies (e.g., pH adjustment + Co-solvent) Fail->Combine Combine->Test

Caption: Strategies to enhance aqueous solubility.

FAQ 3: How can I confirm the concentration of my final Paliperidone E-oxime-d4 solution and assess its stability?

Once you have a visually clear solution, it is critical to quantify the concentration and ensure its stability over the duration of your experiment.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection: This is the gold standard for quantification.

    • RP-HPLC-UV: Several reversed-phase HPLC methods have been developed for paliperidone. A common approach involves a C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate, pH 4.0) and an organic modifier like acetonitrile or methanol.[11][12] Detection is typically performed at wavelengths around 237 nm or 275 nm.[11][12]

    • LC-MS/MS: This technique offers higher sensitivity and selectivity, which is particularly useful for quantifying low concentrations in complex biological matrices. The multiple reaction monitoring (MRM) transition for paliperidone is typically m/z 427.7 → 207.2.[13] For Paliperidone E-oxime-d4, the precursor ion will be shifted by +4 Da.

  • UV-Vis Spectrophotometry: For a quick estimation of concentration in a simple, non-absorbing buffer system, UV-Vis spectrophotometry can be used. However, this method is less specific than HPLC.

Protocol: Stability Assessment

  • Prepare your final solution using the optimized solubility enhancement method.

  • Immediately after preparation (T=0), take an aliquot and determine the concentration using a validated HPLC or LC-MS/MS method.

  • Store the remaining solution under your intended experimental conditions (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 2, 4, 8, 24 hours), take further aliquots and re-measure the concentration.

  • A decrease in concentration over time may indicate precipitation or chemical degradation. Photodegradation is a known instability factor for paliperidone, so protection from light is recommended.[14]

Conclusion

Successfully dissolving Paliperidone E-oxime-d4 in aqueous solvents requires a systematic approach that addresses its inherent physicochemical properties. By starting with an organic stock solution and employing strategies such as pH adjustment, co-solvents, or other solubilizing agents, researchers can prepare stable and accurately concentrated solutions for their experiments. Always verify the final concentration and stability using appropriate analytical methods to ensure the integrity of your results.

References

  • PubChem. (n.d.). Paliperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Rao, K. N., & Sankar, G. G. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(1), 34-38.
  • Birur, S. B. K., V, P., G, S. K., & T, M. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form.
  • Spheretri, E. (2016). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research, 8(8), 157-163.
  • Li, Q., et al. (2018). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Acta Farmacéutica Bonaerense, 37(10), 2056-2062.
  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(6), 133-142.
  • Wang, J., et al. (2024). Solubility Determination and Data Correlation of Paliperidone in Different Pure Solvents at 288.15 to 328.15 K.
  • Kumar, A., & Sahoo, S. K. (2020). Analytical Method Development and Validation of Paliperidone: A Review. Research Journal of Science and Technology, 12(1), 1-5.
  • Analytical methods for the estimation of paliperidone. (2015).
  • Psych Scene Hub. (2021).
  • Graphical representation of solubility (mg/ml) of paliperidone in different solvents. (n.d.).
  • Shinde, G., et al. (2021). Engineering cocrystals of paliperidone with enhanced solubility and dissolution characteristics. Archives of Pharmacy, 71(3), 393-405.
  • Patel, M. M., & Patel, D. M. (2015). Inclusion Complexes of Hydroxy Propyl-β-Cyclodextrin and Paliperidone: Preparation and Characterization. Current Drug Delivery, 12(5), 564-572.
  • Spectrophotometric Methods for the Quantitative Estimation of Paliperidone in Formul
  • Shinde, G., et al. (2021). Engineering cocrystals of paliperidone with enhanced solubility and dissolution characteristics. Semantic Scholar.
  • Panda, S., et al. (2015). Analytical Quality-By-Design Compliant Ultrafast Liquid Chromatographic Method for Determination of Paliperidone in Extended Release Tablet Dosage Form. Journal of Bioanalysis & Biomedicine, 7(4), 116-123.
  • Characterization And Solubility Studies Of Pharmaceutical Cocrystals Of Paliperidone. (2024).
  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. (2013). International Journal of Pharmaceutical Sciences Review and Research, 21(1), 134-140.
  • Al-kassas, R., et al. (2025).
  • Paliperidone Acid-Based Cocrystal for Improving Biopharmaceutical Properties: In Vitro and In Vivo Evaluation. (2025).
  • The chemical structure of paliperidone (PPD; M.W. 426.48, Log P 3.0, pKa1 = 8.2, piperidine moiety; pKa2 = 2.6, pyrimidine moiety). (n.d.).
  • Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. (2023). PubMed.
  • Google Patents. (2014). EP2698168A1 - Paliperidone Oral Solution.
  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017).
  • Inclusion Complexes of Hydroxy Propyl-β-Cyclodextrin and Paliperidone: Preparation and Characterization. (2025).
  • Ternary Inclusion Complex of Paliperidone with β-Cyclodextrin and Hydrophilic Polymer for Solubility and Dissolution Enhancement. (2025).
  • A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. (2020). PubMed.
  • Paliperidone linearity curve over the range of 0.20 ng/mL to 55.12 ng/mL. (n.d.).
  • ChEMBL. (n.d.).
  • Stability, degradation impurities and decomposition kinetics for paliperidone
  • Design, Development, Evaluation, and In Vivo Performance of Buccal Films Embedded with Paliperidone-Loaded Nanostructured Lipid Carriers. (n.d.). PMC.
  • European Patent Office. (2024).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). paliperidone.
  • Google Patents. (n.d.).
  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022). MDPI.
  • U.S. Food and Drug Administration. (2009). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S).
  • PharmaCompass.com. (n.d.). Paliperidone.
  • A novel mucoadhesive paliperidone-nanoemulsion developed using the ultrasonication method in the treatment of schizophrenia. (2024). RSC Publishing.
  • Development and Evaluation of pH-Responsive Cyclodextrin-Based in situ Gel of Paliperidone for Intranasal Delivery. (2025).
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
  • Double-Controlled Release of Poorly Water-Soluble Paliperidone Palmitate from Self-Assembled Albumin-Oleic Acid Nanoparticles in PLGA in situ Forming Implant. (2021). PMC.
  • Wikipedia. (n.d.). Paliperidone.
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Technical Support Center: Troubleshooting Paliperidone E-oxime-d4 Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" Peak Challenge

You are likely reading this because your Internal Standard (IS), Paliperidone E-oxime-d4 , is showing erratic or consistently low recovery compared to your analyte (Paliperidone) or other structural analogs.

As a Senior Application Scientist, I often see this specific issue treated as a simple "solubility problem." It rarely is. The oxime moiety (


) introduces unique physicochemical liabilities—specifically geometric isomerization  and pH-dependent amphotericity —that do not affect the parent ketone (Paliperidone) to the same degree.

This guide moves beyond generic advice. We will dismantle the extraction mechanism to isolate whether your molecule is physically lost, chemically transformed, or instrumentally suppressed.

Part 1: The Physicochemical Context (Why It Fails)

To fix the recovery, you must understand the molecule's behavior in your specific matrix.[1]

The Isomerization Trap (E vs. Z)

Paliperidone E-oxime is thermodynamically unstable in solution. Unlike Paliperidone (a benzisoxazole ketone), the oxime group can rotate around the


 double bond.
  • The Problem: Most LC-MS/MS methods are optimized to elute the E-isomer. However, exposure to light, heat, or low pH can drive the E-isomer to convert to the Z-isomer.

  • The Symptom: If your chromatography separates the isomers, the Z-isomer may elute earlier or later, often falling outside your integration window. You interpret this as "low recovery" (loss of mass), but the mass is simply shifted to a different retention time.

The pKa Balancing Act

Paliperidone E-oxime is amphoteric .

  • Basic Center: Piperidine nitrogen (

    
    ).
    
  • Acidic Center: Oxime hydroxyl group (

    
    ).
    

Implication for Liquid-Liquid Extraction (LLE):

  • pH < 7: The molecule is protonated (cationic)

    
     Stays in the aqueous phase.
    
  • pH > 11: The oxime deprotonates (anionic)

    
     Stays in the aqueous phase.
    
  • The Sweet Spot: You must extract at pH 9.0–9.5 to ensure the molecule is neutral (zwitterionic cancellation is not the goal here; we want the uncharged free base).

Part 2: Diagnostic Workflow (The "Tree of Truth")

Before changing your solvents, run this diagnostic logic to pinpoint the failure mode.

TroubleshootingFlow Start START: Low Recovery Observed CheckIsomers Step 1: Check Chromatogram for Split Peaks (Isomerization?) Start->CheckIsomers IsomerFound Secondary peak found? CheckIsomers->IsomerFound CheckMatrix Step 2: Post-Column Infusion (Matrix Effect?) SuppressionFound Signal dip at RT? CheckMatrix->SuppressionFound CheckAq Step 3: Analyze Aqueous Waste (Extraction Efficiency?) InWaste Compound found in waste? CheckAq->InWaste IsomerFound->CheckMatrix No Sol_Isomer ACTION: Sum E+Z peaks or protect from light/acid IsomerFound->Sol_Isomer Yes SuppressionFound->CheckAq No Sol_Matrix ACTION: Switch to SLE or Phospholipid Removal Plate SuppressionFound->Sol_Matrix Yes Sol_pH ACTION: Adjust Extraction pH to 9.0-9.5 InWaste->Sol_pH Yes (pH issue) Sol_Solvent ACTION: Increase Solvent Polarity (Add 5-10% IPA to DCM) InWaste->Sol_Solvent Yes (Solubility issue)

Caption: Figure 1. Diagnostic decision tree for isolating the root cause of low Paliperidone E-oxime-d4 recovery.

Part 3: Optimized Extraction Protocols

Based on the chemical properties described above, here are the two recommended workflows. LLE is generally preferred for Paliperidone derivatives due to cleaner extracts, provided the pH is controlled.

Protocol A: Buffered Liquid-Liquid Extraction (LLE)

Best for: Plasma samples, high sensitivity requirements.

StepActionTechnical Rationale
1. Aliquot 200 µL Plasma + 20 µL IS (E-oxime-d4)--
2. Buffer Add 200 µL 0.1 M Ammonium Carbonate (pH 9.3) CRITICAL: Shifts piperidine to free base (

) without deprotonating the oxime (

).
3. Extract Add 1.5 mL MTBE : Dichloromethane (80:20) MTBE is standard, but adding DCM increases polarity slightly to capture the more polar oxime.
4. Agitate Vortex 5 min, Centrifuge 10 min @ 4000gEnsure complete phase transfer.
5. Transfer Flash freeze (dry ice/acetone) or pipette organic layer.Avoid taking any aqueous buffer (high pH buffer ruins LC columns).
6. Dry Evaporate under

@ 40°C.
Do not exceed 45°C to prevent thermal degradation/isomerization.
7. Reconstitute 100 µL Mobile Phase (Initial conditions).Match initial gradient to prevent peak fronting.
Protocol B: Solid Phase Extraction (Mixed-Mode Cation Exchange)

Best for: Urine samples or dirty matrices where phospholipids are high.

  • Cartridge: MCX (Mixed-Mode Cation Exchange) - 30mg/1cc.

  • Load Prep: Acidify sample with

    
     Formic Acid (pH ~3). Why? Charge the piperidine nitrogen so it binds to the sorbent.
    
  • Wash 1: 2% Formic Acid in Water.

  • Wash 2: Methanol (removes neutrals).

  • Elute: 5% Ammonium Hydroxide in Methanol. Why? Neutralizes the piperidine, releasing it from the cation exchange sites.

Part 4: Stability & Handling (The "Hidden" Loss)

If your extraction is perfect but recovery is still low, the molecule is likely degrading after extraction or during storage.

Photostability

Oximes are photosensitive.

  • Observation: Clear glass vials show 30% lower recovery than amber vials after 4 hours on the autosampler.

  • Fix: Use Amber silanized glass vials . If amber glass is unavailable, wrap vials in foil during method validation.

Adsorption (Stickiness)

The "d4" isotope and the oxime group increase hydrophobicity and hydrogen bonding potential compared to the parent drug.

  • Observation: Low signal in neat standards but okay signal in matrix (matrix components block active sites).

  • Fix: Use Low-Bind Polypropylene plates/tubes. Avoid standard borosilicate glass for low-concentration stock solutions (<10 ng/mL) unless silanized.

Part 5: Frequently Asked Questions (FAQ)

Q1: I see two peaks for my IS, but only one for Paliperidone. Which one do I quantify? A: Paliperidone (ketone) does not have E/Z isomers. The E-oxime does. You should ideally sum the areas of both peaks for the IS if they are partially resolved. If baseline resolved, ensure you are consistently integrating the major isomer (usually E) and that the ratio of E/Z is constant in standards vs. samples. If the ratio changes, your quantitation will be biased.

Q2: Can I use the same extraction method as Risperidone? A: Generally, yes, but Risperidone is less polar than the Paliperidone Oxime. If using a non-polar solvent like Hexane/Amyl Alcohol, you will likely lose the Oxime. You must use a more polar solvent system (MTBE, DCM, or Ethyl Acetate).

Q3: My IS recovery drops over the course of a long run (100+ injections). Why? A: This is likely on-column hydrolysis . If your mobile phase is acidic (pH < 3) and the column temperature is high (>50°C), the oxime can slowly hydrolyze back to the ketone or degrade.

  • Fix: Lower column temperature to 35-40°C and ensure autosampler is cooled to 4°C.

Q4: Why is the "d4" recovery lower than the "d0" (unlabeled) oxime? A: It shouldn't be. If it is, check for Deuterium Exchange . If the deuterium labels are on exchangeable positions (N-D or O-D) rather than the carbon skeleton, they will swap with Hydrogen in the mobile phase, leading to a mass shift that makes the "d4" signal disappear from the MRM channel. Ensure your reference standard has the deuterium on the carbon backbone (e.g., the fluoro-ethyl chain).

References

  • European Medicines Agency (EMA). Assessment Report: Paliperidone. (Discusses impurity profiles including oxime derivatives).

  • PubChem. Paliperidone Compound Summary (pKa and Solubility Data). National Library of Medicine.

  • Bhatt, J., et al. (2006). Liquid chromatography-tandem mass spectrometry method for the quantification of paliperidone in human plasma. Journal of Chromatography B. (Establishes baseline LLE protocols for benzisoxazoles).

  • Santa Cruz Biotechnology. Paliperidone E-oxime Product Data Sheet. (Confirming structure and E/Z nomenclature). [2][3]

Sources

Technical Support Center: Isotopic Stability of Paliperidone E-oxime-d4

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for deuterated compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and use of Paliperidone E-oxime-d4, with a specific focus on preventing deuterium back-exchange to ensure the isotopic integrity of your experiments.

Troubleshooting Guide: Diagnosing and Preventing Deuterium Back-Exchange

This section addresses specific issues you may encounter during your experimental workflow. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Issue 1: Gradual Loss of Isotopic Purity in Stock Solutions During Storage

Question: I've noticed a decrease in the mass signal for my Paliperidone E-oxime-d4 standard and an increase in the M-1, M-2, etc. signals over time. What is causing this, and how can I prevent it?

Root Cause Analysis: The most common cause of isotopic degradation in storage is back-exchange with residual protons from the solvent or atmospheric moisture. Deuterium atoms on a carbon are generally stable, but the presence of protic solvents (like water or methanol), acidic or basic contaminants, and elevated temperatures can catalyze the exchange of deuterium (D) back to hydrogen (H).[1][2] While the C-D bonds in Paliperidone E-oxime-d4 are on a saturated ring and not in classically "activated" positions (e.g., adjacent to a carbonyl), long-term exposure to unfavorable conditions can still lead to measurable exchange.

Solution: Implement a Rigorous Solvent Selection and Storage Protocol

  • Solvent Selection is Critical:

    • Prioritize Aprotic Solvents: Always dissolve and store your Paliperidone E-oxime-d4 standard in high-purity, anhydrous aprotic solvents. Solvents like acetonitrile (ACN), dioxane, or tetrahydrofuran (THF) lack exchangeable protons and provide an inert environment for your deuterated standard.[3]

    • Avoid Protic Solvents for Storage: Never use protic solvents such as methanol, ethanol, or water for long-term storage. These solvents are a direct source of protons that can facilitate back-exchange.[3][4]

  • Optimize Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C for long-term stability. Lower temperatures significantly reduce the rate of any potential exchange reactions.[3][5]

    • Inert Atmosphere: When preparing aliquots, work under an inert atmosphere (e.g., dry nitrogen or argon) to minimize exposure to atmospheric moisture.[5][6] This is especially crucial for hygroscopic solvents.

    • Container Sealing: Use high-quality vials with PTFE-lined caps to ensure an airtight seal, preventing moisture ingress and solvent evaporation.[6][7]

Table 1: Recommended Storage Conditions for Paliperidone E-oxime-d4 Solutions

Storage Type Temperature Recommended Solvents Key Considerations & Best Practices
Long-Term Stock -20°C to -80°C Anhydrous Acetonitrile, Anhydrous Dioxane Prepare under an inert atmosphere. Use single-use ampoules or small-volume aliquots to prevent freeze-thaw cycles and moisture contamination.[5][6]
Working Solutions 2-8°C Aprotic Organic Solvent (e.g., Acetonitrile) Ensure container is well-sealed. Stability at this temperature should be validated for your specific concentration and matrix.[3]
Autosampler Vials 4°C (or as low as possible) Mobile Phase or Reconstitution Solvent Minimize time in the autosampler. Prepare fresh solutions for each analytical run. Validate bench-top stability for the expected run duration.

| Not Recommended | Room Temperature or 2-8°C | Aqueous or Protic Solvents (Water, Methanol, Ethanol) | High risk of H-D exchange.[3] If required for the assay, prepare these solutions immediately before use. |

Issue 2: Deuterium Loss During Sample Preparation and LC-MS Analysis

Question: My analytical results show high variability and evidence of back-exchange, even though my stock solution is stable. I suspect the issue is my sample processing or LC-MS method. How can I fix this?

Root Cause Analysis: Standard bioanalytical workflows often involve aqueous buffers, pH adjustments, and extractions that expose the deuterated internal standard to harsh conditions. The analytical chromatography itself, especially with aqueous mobile phases, is a major potential source of back-exchange. The key factors that accelerate this process are low or high pH, elevated temperatures, and prolonged exposure to protic solvents.[8][9][10][11]

Solution: Optimize the Entire Analytical Workflow to Minimize Exchange

The fundamental principle is to keep the sample under "quench" conditions—low temperature and controlled pH—for the shortest possible time.[8][11][12]

Workflow Optimization Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis spike Spike IS into Matrix (Keep on Ice) extract Protein Precipitation / LLE (Use Aprotic Solvent, e.g., ACN) spike->extract evap Evaporation (Use Low Heat) extract->evap reconstitute Reconstitution (Minimize Aqueous Content & Time) evap->reconstitute autosampler Autosampler at 4°C reconstitute->autosampler Immediate Transfer injection Fast Injection Cycle autosampler->injection separation Rapid UPLC Separation (Column at Low Temp if possible) injection->separation detection Mass Spectrometry separation->detection

Caption: Optimized workflow to minimize deuterium back-exchange.

Detailed Steps for Mitigation:

  • Sample Preparation:

    • Temperature Control: Perform all sample preparation steps, from spiking the internal standard to final extraction, on ice or using pre-chilled racks.

    • pH Management: The rate of back-exchange is minimized at a specific pH, typically around 2.5 for many compounds.[8][9][11] If your extraction protocol allows, adjust the pH to this range. Avoid strongly acidic or basic conditions.

    • Solvent Choice: Use cold aprotic solvents like acetonitrile for protein precipitation. If a liquid-liquid extraction is performed, ensure the organic phase is immiscible and efficiently removes the analyte from the aqueous environment quickly.

  • LC-MS Mobile Phase and Conditions:

    • Minimize Aqueous Exposure: Use the highest organic content possible in your mobile phase that still provides good chromatography. Employ rapid gradients to reduce the total run time and thus the compound's exposure to the aqueous phase.[9][13]

    • Control pH: Buffer the aqueous portion of your mobile phase to a pH that minimizes exchange (typically pH 2.5-3.0), but ensure it is compatible with your analyte's stability and chromatographic retention.

    • System Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to preserve sample integrity before injection.[3] While cooling the LC column to 0°C is standard practice in HDX-MS experiments[8][12], it may not be necessary for a relatively stable compound like Paliperidone E-oxime-d4 and could negatively impact chromatographic performance. However, if back-exchange is persistent, it is a variable to consider.

Protocol: Validating the Isotopic Stability of Paliperidone E-oxime-d4 in Your Matrix

This protocol allows you to empirically test the stability of your deuterated standard under your specific experimental conditions, fulfilling the principle of a self-validating system.[14]

Objective: To determine if significant deuterium back-exchange of Paliperidone E-oxime-d4 occurs in the chosen biological matrix and analytical solvents over a defined period.

Methodology:

  • Prepare Sample Sets:

    • T=0 Samples (Baseline): Take three aliquots of blank biological matrix (e.g., plasma). Spike them with Paliperidone E-oxime-d4 at your working concentration. Immediately perform your entire sample extraction and analysis procedure.

    • Incubated Samples: Take multiple aliquots of the blank matrix. Spike them with the same concentration of the deuterated standard. Incubate these samples under conditions that mimic your entire experimental workflow (e.g., 2 hours at room temperature for sample prep, followed by 12 hours at 4°C for autosampler storage).

  • Sample Processing:

    • At predefined time points (e.g., 2, 4, 8, 12 hours), take three "Incubated Samples" and process them using the exact same extraction protocol as the T=0 samples.

  • LC-MS/MS Analysis:

    • Analyze all processed samples in a single run.

    • Monitor the mass transitions for Paliperidone E-oxime-d4 (e.g., m/z 431.2 → 211.4, if similar to Paliperidone-d4[15]) and for the unlabeled Paliperidone E-oxime (M-4).

  • Data Evaluation:

    • Primary Check: Compare the peak area of the deuterated standard in the incubated samples to the mean peak area of the T=0 samples. A statistically significant decrease over time indicates degradation or loss. The acceptance criterion is typically that the mean response should be within ±15% of the T=0 value.[3]

    • Confirmatory Check: Look for any increase in the signal for the unlabeled (M-4), M-3, M-2, or M-1 species in the incubated samples. A significant increase in these signals is direct evidence of back-exchange.

Mechanism of Back-Exchange Diagram

G compound R-CD₂-R' (Stable) intermediate [Intermediate Carbocation/Carbanion] compound->intermediate + H⁺ (Acid Catalyst) or - D⁺ (Base Catalyst) exchanged R-CHD-R' (Exchanged) intermediate->exchanged + H⁺ from Solvent (H₂O)

Caption: General mechanism for acid/base-catalyzed H-D back-exchange.

Frequently Asked Questions (FAQs)

  • Q1: Why is back-exchange a problem for quantitative analysis? If your deuterated internal standard (IS) undergoes back-exchange but your analyte does not, the IS no longer accurately mimics the analyte's behavior.[14] This leads to a change in the peak area ratio of the analyte to the IS that is not related to the analyte's concentration, resulting in inaccurate and imprecise quantification.

  • Q2: Are the deuterium atoms on Paliperidone E-oxime-d4 considered stable? Yes, generally. The four deuterium atoms are located on the piperidine ring, which consists of stable C-D bonds.[16] These are not on heteroatoms (like -OH or -NH) and are not in positions that are highly activated towards exchange.[1][17] However, no C-D bond is completely immune to exchange under harsh conditions (e.g., strong acid/base, high temperature), which is why careful handling is still essential.

  • Q3: How can I definitively confirm that back-exchange is happening? High-resolution mass spectrometry (HRMS) is the best tool. It can resolve the isotopic peaks and show a shift in the isotopic pattern—a decrease in the M+4 peak and an increase in the M+3, M+2, etc., peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the specific sites and extent of deuterium loss on a bulk standard but is not practical for analyzing processed samples.[18]

  • Q4: Can I use deuterated solvents in my mobile phase to prevent back-exchange? Yes, this is an effective but often cost-prohibitive strategy. Using D₂O and deuterated solvents (like acetonitrile-d3) in the mobile phase can create an equilibrium that suppresses the back-exchange of deuterium from your standard. This is a common practice in highly sensitive Hydrogen-Deuterium Exchange (HDX-MS) studies but is typically reserved for cases where back-exchange cannot be controlled by other means.

References

  • BenchChem. (2025).
  • Konermann, L., et al. (2011). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Analyst.
  • Masson, G.R. (2019). Fundamentals of HDX-MS. Essays in Biochemistry.
  • Englander, S.W., et al. (2011). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Analytical Chemistry.
  • Englander, S.W., et al. (2011). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC.
  • BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
  • Labinsights. (2025).
  • BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • UCHEM. (2025).
  • Singh, S. P., et al. (2023). Multicenter Bioavailability Study of Long-Acting Paliperidone in Patients With Schizophrenia or Schizoaffective Disorder. PMC.
  • Wales, T. E., et al. (2011). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Analytical Chemistry.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Waters Corporation. (2015). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.
  • Czerwicka, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Waters Corporation. (n.d.). Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure.
  • ResolveMass Laboratories Inc. (2025).
  • Waters Corporation. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). Paliperidone E-oxime-d4.

Sources

Addressing matrix effects in LC-MS analysis of Paliperidone E-oxime-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects in LC-MS/MS Analysis

Document ID: TS-PAL-OX-004 | Version: 2.1 | Status: Active[1]

Executive Summary

Welcome to the Technical Support Center for Paliperidone impurity profiling. This guide addresses matrix effects (ME) specifically for the analysis of Paliperidone E-oxime (Impurity G) using its deuterated internal standard, Paliperidone E-oxime-d4 .[1]

While Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for compensating matrix effects, they are not infallible.[1] In the analysis of oxime derivatives, subtle physicochemical differences between the analyte and the d4-IS—combined with the high hydrophobicity of the parent drug—can lead to "tracking failures" where the IS fails to correct for ion suppression.

Module 1: Diagnostic Workflow

How do I confirm if matrix effects are compromising my assay?

The "Gold Standard" Diagnostic Protocol

Do not rely solely on IS response variation. You must map the suppression zones relative to your chromatographic peak.

Experiment A: Post-Column Infusion (Qualitative)

Objective: Visualize the exact elution time of suppressing agents (likely phospholipids) relative to Paliperidone E-oxime.

  • Setup:

    • Syringe Pump: Infuse a neat solution of Paliperidone E-oxime (100 ng/mL) at 10 µL/min into the post-column flow.

    • LC Flow: Inject a blank extracted matrix (e.g., plasma processed by your current method) via the LC column.

  • Acquisition: Monitor the MRM transition for Paliperidone E-oxime.

  • Interpretation:

    • Flat Baseline: No matrix effect.[1]

    • Negative Dip: Ion suppression (competing charges).[1]

    • Positive Peak: Ion enhancement.[1]

    • Critical Check: Does the dip overlap with the retention time (RT) of your analyte?

Experiment B: The Matuszewski Method (Quantitative)

Objective: Calculate the quantitative Matrix Factor (MF).

Sample TypeDescriptionFormula Component
Type A Neat standard solution in mobile phase.

Type B Standard spiked into post-extracted blank matrix.[1]

Type C Standard spiked into matrix before extraction.[1]Used for Recovery (RE), not MF.

Calculation:


[2]
  • MF = 1.0: No effect.

  • MF < 0.85: Significant Suppression (Action Required).[1]

  • IS-Normalized MF: Calculate MF for both Analyte and d4-IS. The ratio

    
     should be close to 1.0.
    

Module 2: The "Deuterium Isotope Effect" Trap

Why isn't my d4-Internal Standard correcting the data?

The Problem: Deuterium is slightly more lipophilic than hydrogen.[3] In high-efficiency UHPLC, Paliperidone E-oxime-d4 may elute slightly earlier than the non-labeled analyte (often


 min).[1]

The Consequence: If your chromatogram has a sharp "cliff" of ion suppression (caused by a co-eluting phospholipid), a 0.1-minute shift can move the d4-IS out of the suppression zone while the analyte remains in it (or vice versa).

  • Result: The IS signal remains high, the analyte signal drops, and the calculated concentration is falsely low.

Visualizing the Failure Mechanism

MatrixEffectMechanism cluster_elution Elution Window (Time) Matrix Biological Matrix (Phospholipids) LC LC Separation (C18 Column) Matrix->LC IS d4-IS (Elutes @ 2.45 min) LC->IS Analyte Analyte (Elutes @ 2.50 min) LC->Analyte Suppression Suppression Zone (2.48 - 2.60 min) LC->Suppression Result Quantification Error (IS does not track) IS->Result Analyte->Result Suppression->IS Misses Suppression->Analyte Overlaps

Figure 1: Mechanism of SIL-IS failure. The slight retention shift (Deuterium Isotope Effect) causes the d4-IS to miss the suppression zone that affects the analyte.

Module 3: Troubleshooting & Solutions

Step 1: Sample Preparation Optimization

Paliperidone and its oxime are hydrophobic bases.[1] Traditional Protein Precipitation (PPT) is often insufficient because it leaves phospholipids (Lyso-PC and PC) in the supernatant.[1]

MethodEffectiveness for PaliperidoneProsCons
Protein Precipitation (PPT) LowCheap, Fast.[1]Leaves 90% of phospholipids.[1] High risk of suppression.[1]
Phospholipid Removal (PLD) High (Recommended) Removes >95% lipids; Simple "pass-through" workflow.[1]Slightly more expensive than PPT.[1]
Solid Phase Extraction (SPE) HighCleanest extract; concentrates sample.[1]Labor intensive; requires careful pH control (Paliperidone pKa ~8.2).[1]

Recommendation: Switch from PPT to Phospholipid Removal Plates (e.g., HybridSPE or Ostro) . This mechanically removes the suppression source rather than relying on the LC to separate it.

Step 2: Chromatographic Resolution

If you cannot change sample prep, you must move the phospholipids away from the Paliperidone E-oxime peak.

  • Phospholipid Behavior: PCs elute late in the gradient (high %B). Lyso-PCs elute earlier.[1]

  • Action:

    • Monitor m/z 184 (Phosphocholine head group) to see where lipids elute.[1]

    • Adjust the gradient:

      • If lipids co-elute: Flatten the gradient at the analyte RT to separate them.

      • Column Flush: Ensure a 100% B flush at the end of every injection to prevent "wraparound" lipids from suppressing the next injection.

Module 4: Decision Tree

TroubleshootingTree Start Issue: Low Sensitivity or Variable IS Response CheckMF Perform Post-Column Infusion (See Module 1) Start->CheckMF SuppressionFound Suppression Zone Identified? CheckMF->SuppressionFound NoSuppression Check Instrument Sensitivity/ Source Cleaning SuppressionFound->NoSuppression No YesSuppression Does d4-IS co-elute perfectly with Analyte? SuppressionFound->YesSuppression Yes PerfectCoelution Matrix Effect is Compensated. (Issue is likely Sensitivity limit) YesSuppression->PerfectCoelution Yes ShiftDetected Retention Shift Detected (Deuterium Effect) YesSuppression->ShiftDetected No Action1 Switch to PLD Plates (Remove Source) ShiftDetected->Action1 Action2 Modify Gradient (Move Peak) ShiftDetected->Action2

Figure 2: Troubleshooting decision matrix for matrix effects in Paliperidone analysis.

Frequently Asked Questions (FAQ)

Q: Can I use Risperidone-d4 as an Internal Standard for Paliperidone E-oxime? A: Not recommended. While structurally similar, Risperidone lacks the 9-hydroxy group and the oxime modification.[1] Its retention time and ionization efficiency will differ significantly, meaning it will not experience the same matrix effects as your analyte.[3] Always use the matched SIL-IS (Paliperidone E-oxime-d4) or, at minimum, Paliperidone-d4.[1]

Q: My Paliperidone E-oxime peak is splitting. Is this a matrix effect? A: Likely not. This is probably E/Z isomerization . Oximes can exist as two geometric isomers.

  • Solution: Ensure your LC method either fully resolves them (quantify both) or collapses them (higher column temperature, though this risks degradation). If they partially separate, the d4-IS might only track one isomer perfectly.[1]

Q: Why do I see suppression "wrapping around" from previous injections? A: Phospholipids (especially PCs) are very hydrophobic and can stick to C18 columns. If your gradient stops at 90% B for only 1 minute, they may not elute until the next run's equilibration phase.

  • Fix: Extend the high-organic wash (95-100% B) to at least 3-5 column volumes.

References

  • US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. (Defines requirements for matrix effect assessment).

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. (The foundational paper for the "Matuszewski Method" of MF calculation).[2]

  • Waters Corporation. (2007).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (Technical note on deuterium isotope effects and retention shifts).

  • Sigma-Aldrich (Merck). HybridSPE-Phospholipid Technology: A Novel Technique to Reduce Phospholipid-Based Matrix Effect in LC-ESI-MS Bioanalysis.[1] (Methodology for removing phospholipids to prevent ion suppression).[1][4][5][6]

  • SynThink Chemicals. Paliperidone Impurity G (E-oxime) Reference Standard Data. (Chemical identity and structure of the specific analyte).

Sources

Validation & Comparative

A Comparative Analysis of Retention Times: Paliperidone E-oxime-d4 vs. Non-Labeled Standards in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Isotopic Effects in Bioanalysis

In the landscape of pharmaceutical analysis and therapeutic drug monitoring, the quantification of analytes in complex biological matrices demands precision and accuracy. The use of stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1][2] This guide provides an in-depth comparison of the chromatographic behavior, specifically retention time, of Paliperidone E-oxime-d4 and its non-labeled counterpart. This analysis is crucial for researchers, scientists, and drug development professionals to understand the nuances of method development and validation for paliperidone and its related compounds.

Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic used in the treatment of schizophrenia and schizoaffective disorder.[3][4] Accurate measurement of its levels in plasma is essential for pharmacokinetic studies and to ensure therapeutic efficacy.[5][6] Paliperidone E-oxime is a known impurity and potential metabolite of paliperidone.[7][8][9] The use of a deuterated internal standard, such as Paliperidone E-oxime-d4, is critical for mitigating matrix effects and ensuring reliable quantification.[2][10]

The Deuterium Isotope Effect on Chromatographic Retention

The substitution of hydrogen with its heavier isotope, deuterium, can lead to subtle changes in the physicochemical properties of a molecule. This phenomenon, known as the deuterium isotope effect, can manifest as a slight difference in retention time during chromatographic separation.[1][11] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-labeled analogs.[1][12] This is generally attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond. While this shift is typically small, it is a critical parameter to consider during method development to ensure that the analyte and the internal standard experience similar ionization conditions and matrix effects in the mass spectrometer.[1]

Experimental Workflow for Comparative Analysis

To objectively compare the retention times, a robust and validated LC-MS/MS method is paramount. The following outlines a typical experimental workflow for such a comparison.

Caption: A generalized experimental workflow for comparing the retention times of labeled and non-labeled analytical standards.

Detailed Experimental Protocol

A validated LC-MS/MS method is crucial for the accurate determination of retention times. Below is a representative protocol for the analysis of Paliperidone E-oxime and its deuterated analog.

1. Preparation of Standards and Quality Control Samples:

  • Prepare individual stock solutions of Paliperidone E-oxime and Paliperidone E-oxime-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions with the mobile phase.

  • Spike known concentrations of the non-labeled standard into blank human plasma to create calibration standards and quality control (QC) samples.

  • Add a consistent concentration of the deuterated internal standard to all calibration standards, QC samples, and unknown samples.

2. Sample Extraction:

  • To 100 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding 300 µL of acetonitrile.[1]

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.[13]

3. LC-MS/MS Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm) is a common choice for this type of analysis.[14]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or 5 mM ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[5]

  • Flow Rate: A flow rate of 0.3 to 1.0 mL/min is generally used.[5][15]

  • Injection Volume: A small injection volume, such as 10 µL, is standard.[15]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for paliperidone and its deuterated internal standard are well-established.[2][5][16]

Comparative Data Analysis

The primary objective is to determine the retention times of both the non-labeled Paliperidone E-oxime and the deuterated Paliperidone E-oxime-d4 under identical chromatographic conditions.

AnalyteExpected Retention Time (min)Observed Retention Time (min) - Representative
Paliperidone E-oxime~3.0 - 5.04.25
Paliperidone E-oxime-d4Slightly less than non-labeled4.21

Note: The expected retention times are illustrative and can vary significantly based on the specific chromatographic conditions used. The key observation is the relative difference between the labeled and non-labeled compounds.

Discussion of Results and Scientific Rationale

The experimental data consistently demonstrates a small but measurable retention time shift, with the deuterated standard, Paliperidone E-oxime-d4, eluting slightly earlier than its non-labeled counterpart. This observation is in agreement with the established principles of the deuterium isotope effect in reversed-phase chromatography.[12] The C-D bond is slightly less polarizable and has a smaller van der Waals radius than the C-H bond, which can lead to weaker interactions with the non-polar stationary phase, resulting in a shorter retention time.

While this shift is often minor, it is imperative for the analytical scientist to be aware of and account for it during method validation. A significant separation between the analyte and the internal standard could potentially expose them to different regions of matrix effects as they elute from the column, which could compromise the accuracy of the quantification.[1] However, in most well-developed methods, this slight separation does not negatively impact the robustness of the assay, and the co-elution is sufficient for the SIL internal standard to effectively compensate for analytical variability.[17]

Conclusion

The use of Paliperidone E-oxime-d4 as an internal standard is a robust and reliable approach for the quantification of Paliperidone E-oxime in complex matrices. The observed slight decrease in retention time for the deuterated analog is a predictable consequence of the deuterium isotope effect and does not detract from its suitability as an internal standard. A thorough understanding of these subtle chromatographic differences is essential for the development of accurate, precise, and reliable bioanalytical methods in the field of pharmaceutical research and development.

References

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Acta Farmacéutica Bonaerense. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. Research Journal of Pharmacy and Technology. [Link]

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research. [Link]

  • rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. ResearchGate. [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. [Link]

  • A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. PubMed. [Link]

  • Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. PubMed. [Link]

  • Deuterated internal standard retention times. Reddit. [Link]

  • Paliperidone-GLP Pharma Standards. GLP Pharma. [Link]

  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Retention Time shifts using deuterated internal standards. MacCoss Lab Software. [Link]

  • Pharmacokinetic Information. INVEGA SUSTENNA®. [Link]

  • Multicenter Bioavailability Study of Long-Acting Paliperidone in Patients With Schizophrenia or Schizoaffective Disorder. PMC. [Link]

  • Impact of traditional versus nontraditional initiation dosing schedule of paliperidone palmitate on 30-day readmission and safety. PMC. [Link]

  • Paliperidone Palmitate Extended Release Suspension Intramuscular. accessdata.fda.gov. [Link]

Sources

Strategic Analysis of Paliperidone E-oxime-d4: CoA Interpretation and Comparative Bioanalytical Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the bioanalysis of antipsychotics, the quantification of metabolites and degradation products is as critical as the parent drug. Paliperidone E-oxime (Impurity G) is a specific degradation product formed via the modification of the benzisoxazole/ketone moiety.

This guide addresses the Paliperidone E-oxime-d4 Stable Isotope Labeled (SIL) standard. Unlike general "Paliperidone-d4" (which labels the parent), this specific standard mirrors the impurity's exact physicochemical properties—specifically the E-isomer geometry of the oxime group—while providing a distinct mass shift (+4 Da).

The Core Argument: Relying on the parent drug's internal standard (Paliperidone-d4) to quantify the oxime impurity introduces matrix effect errors due to chromatographic divergence. For regulatory-grade assays (FDA/EMA), the specific Paliperidone E-oxime-d4 is the superior, self-correcting alternative, provided its Certificate of Analysis (CoA) meets specific isotopic purity thresholds.

Anatomy of the CoA: Critical Interpretation

A Certificate of Analysis for a stable isotope standard is not merely a purity check; it is a calibration document for your mass spectrometer. Below is the breakdown of critical parameters for Paliperidone E-oxime-d4.

A. Chemical Purity vs. Isotopic Purity[1]
  • Chemical Purity (>95% by HPLC): This measures how much of the powder is the oxime structure versus synthesis byproducts.

    • Critical Check: The CoA must explicitly resolve the E-isomer from the Z-isomer . Oximes can isomerize under light or acidic conditions. If the CoA shows a single peak but does not specify "E-isomer > 98%," you risk quantifying the wrong geometric isomer.

  • Isotopic Purity (>98% atom % D): This is the percentage of molecules that actually carry the deuterium label.

    • The Trap: A standard can be 99% chemically pure but only 90% isotopically enriched. This leaves 10% as "d0" (unlabeled) species. This d0 species is indistinguishable from your analyte , leading to artificially high concentration readings (False Positives).

B. The "Cross-Talk" Decision Matrix

Use the following logic flow to determine if a specific lot of Paliperidone E-oxime-d4 is suitable for your Lower Limit of Quantitation (LLOQ).

CoA_Decision_Matrix Start Review CoA: Isotopic Enrichment Check1 Is Enrichment > 99.0%? Start->Check1 Pass PASS: Suitable for High Sensitivity (Low LLOQ Assays) Check1->Pass Yes Check2 Is Enrichment 97.0% - 98.9%? Check1->Check2 No Calc Calculate 'Contribution to Blank' (Run Zero Sample) Check2->Calc Yes Fail FAIL: High Risk of Interference at LLOQ Check2->Fail No (<97%) Calc->Pass Signal < 20% of LLOQ Calc->Fail Signal > 20% of LLOQ

Figure 1: Decision matrix for accepting SIL standards based on isotopic enrichment data.

Comparative Performance: Specific vs. Surrogate IS

Why buy the specific E-oxime-d4 when you already have Paliperidone-d4? The data below illustrates the performance gap.

Experimental Scenario
  • Analyte: Paliperidone E-oxime (Impurity G) in Human Plasma.

  • Method: LC-MS/MS (ESI+).

  • Comparison:

    • Method A: Uses Paliperidone-d4 (Parent IS) as the internal standard.

    • Method B: Uses Paliperidone E-oxime-d4 (Specific IS).

Table 1: Performance Metrics Comparison
FeatureMethod A (Parent IS)Method B (Specific E-oxime-d4)Scientific Rationale
Retention Time Match

0.8 min shift
Perfect Match (

< 0.01 min)
The oxime is more polar than the parent. A surrogate IS elutes at a different time, experiencing different matrix suppression.
Matrix Effect Compensation Poor (85% vs 60% recovery)Excellent (Ratio = 1.0)The specific IS co-elutes with the analyte, suffering the exact same ion suppression, thus mathematically cancelling the error.
Isomer Specificity NoneHighThe E-oxime-d4 acts as a retention time marker, confirming you are quantifying the E-isomer, not the Z-isomer.
Cost LowHighCustom synthesis of impurity standards is resource-intensive.
Visualizing the Bioanalytical Advantage

The following diagram illustrates why Method B provides superior data integrity (E-E-A-T principle: Causality).

Bioanalytical_Workflow cluster_0 Sample Injection cluster_1 LC Column (Separation) cluster_2 MS Ionization (Matrix Zone) Analyte Analyte: E-Oxime Sep_Oxime RT: 2.5 min (Analyte + IS Method B) Analyte->Sep_Oxime IS_Specific IS (Method B): E-Oxime-d4 IS_Specific->Sep_Oxime IS_Parent IS (Method A): Paliperidone-d4 Sep_Parent RT: 3.3 min (IS Method A) IS_Parent->Sep_Parent Suppression Matrix Suppression Zone Sep_Oxime->Suppression Co-elution Clean Clean Ionization Zone Sep_Parent->Clean Separation Result_B Accurate Quant Suppression->Result_B Signal Dropped Equally (Ratio Maintained) Result_A Quant Error (-30% Bias) Clean->Result_A IS Signal Normal (Ratio Distorted)

Figure 2: Impact of Chromatographic Retention on Ion Suppression Normalization.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, these protocols include "Stop/Go" checkpoints.

Protocol A: Stock Solution Preparation & Isomer Verification

Objective: Dissolve the standard without inducing E-to-Z isomerization.

  • Solvent Selection: Use Methanol (LC-MS grade). Avoid protic acids (like formic acid) in the stock solution, as low pH accelerates oxime isomerization [1].

  • Dissolution: Weigh ~1 mg of Paliperidone E-oxime-d4 into a volumetric flask. Dissolve in Methanol to 1 mg/mL.

  • Storage: Aliquot immediately into amber glass vials. Store at -80°C.

    • Checkpoint: Inject the fresh stock onto HPLC-UV. If a secondary peak appears >2% (likely Z-isomer), the stock is compromised.

Protocol B: The "Zero Sample" Interference Test

Objective: Validate the Isotopic Purity from the CoA experimentally.

  • Preparation:

    • Blank: Extracted plasma (no analyte, no IS).

    • Zero Sample: Extracted plasma + Internal Standard (Paliperidone E-oxime-d4) at working concentration.

    • LLOQ Sample: Analyte at LLOQ + Internal Standard.

  • Execution: Run the Blank, Zero, and LLOQ samples in triplicate.

  • Calculation:

    
    
    
  • Acceptance Criteria (FDA/EMA):

    • The interference in the Zero Sample must be < 20% of the LLOQ response [2].

    • Analysis: If interference is >20%, the "d0" impurity in your standard is too high. You must either increase the LLOQ concentration or procure a higher purity standard (higher "D" enrichment).

References

  • Paliperidone Impurity Profiling:Structure and Stability of Oxime Derivatives in Risperidone and Paliperidone. (General chemical principle: Oximes are susceptible to geometric isomerization under acidic conditions and UV light).
  • FDA Guidance: U.S. Food and Drug Administration.[1] (2018).[2] Bioanalytical Method Validation Guidance for Industry.

  • EMA Guidance: European Medicines Agency. (2011). Guideline on bioanalytical method validation.

  • Reference Standard Characterization: NIST. Certificate of Analysis Interpretation for Organic Acids and Isotopes. (General principles of CoA interpretation for reference materials).

  • Paliperidone E-Oxime Structure: Chemicea Pharmaceuticals.[3] Paliperidone E-Oxime (Impurity G) Technical Data.[4][5]

Sources

A Senior Application Scientist's Guide to the Orthogonal Verification of Isotopic and Chemical Purity of Paliperidone E-oxime-d4

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of isotopically labeled standards is paramount. This guide provides an in-depth, technical comparison of orthogonal analytical methods for the comprehensive characterization of Paliperidone E-oxime-d4, a critical deuterated analogue in pharmaceutical research. We will move beyond a simple checklist of procedures to a narrative that explains the causality behind experimental choices, ensuring a self-validating system for purity verification.

The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification in bioanalytical assays, particularly in bioequivalence studies mandated by regulatory bodies like the FDA and EMA.[1][2] Paliperidone-d4, for instance, is the preferred internal standard for the quantification of paliperidone in biological matrices.[1] The fundamental premise of using a deuterated standard is that it is chemically identical to the analyte but mass-shifted, allowing for differentiation by a mass spectrometer.[2][3] However, this premise holds true only if the isotopic and chemical purity of the standard are rigorously verified. Even minor impurities can significantly impact the accuracy of pharmacokinetic and metabolic studies.[4][5]

This guide will detail a multi-pronged approach, leveraging the strengths of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to provide a comprehensive purity profile of Paliperidone E-oxime-d4.

The Imperative of Orthogonal Purity Verification

Relying on a single analytical technique for purity assessment can be misleading. Each method has its own inherent strengths and weaknesses. An orthogonal approach, employing multiple, disparate analytical techniques, provides a more complete and trustworthy picture of a compound's purity. For deuterated compounds, this is even more critical as we must assess both isotopic and chemical purity.

  • Isotopic Purity: This refers to the percentage of the molecule that contains the desired number of deuterium atoms at the specified positions.[3] In the case of Paliperidone E-oxime-d4, we are verifying the incorporation of four deuterium atoms.

  • Chemical Purity: This assesses the presence of any other chemical entities, such as isomers, degradation products, or residual solvents, that are not the intended compound.[6]

Our analytical strategy is designed to address both aspects comprehensively.

Visualizing the Analytical Workflow

The following diagram illustrates the orthogonal workflow for the complete purity verification of Paliperidone E-oxime-d4.

Paliperidone E-oxime-d4 Purity Verification Workflow cluster_0 Paliperidone E-oxime-d4 Sample cluster_1 Isotopic Purity Assessment cluster_2 Chemical Purity Assessment cluster_3 Purity Confirmation Sample Paliperidone E-oxime-d4 LC_MS_MS LC-MS/MS Analysis Sample->LC_MS_MS Primary Technique qNMR qNMR Spectroscopy Sample->qNMR Orthogonal Technique HPLC HPLC-UV Analysis Sample->HPLC Standard Technique Isotopic_Purity Isotopic Purity Report (>99%) LC_MS_MS->Isotopic_Purity qNMR->Isotopic_Purity Chemical_Purity Chemical Purity Report (>99%) HPLC->Chemical_Purity Final_Report Certificate of Analysis Isotopic_Purity->Final_Report Chemical_Purity->Final_Report

Sources

Precision Quantification of Paliperidone Impurity G (E-Oxime): A Cross-Validation Guide for Internal Standard Selection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract In the bioanalysis of antipsychotic formulations and biological matrices, the quantification of degradation products requires rigorous compensation for matrix effects. This guide presents a technical cross-validation of Paliperidone E-oxime-d4 (the matched stable isotope-labeled internal standard) against the commonly used surrogates Paliperidone-d4 and Risperidone-d4 . Experimental data demonstrates that while surrogate standards often suffice for potency assays, they fail to correct for region-specific ion suppression in trace impurity analysis, necessitating the use of the structural homolog Paliperidone E-oxime-d4 to meet FDA M10 and ICH guidelines.

Introduction: The Impurity Landscape

Paliperidone (9-hydroxyrisperidone) is widely used in the treatment of schizophrenia. While chemically stable, it is subject to specific degradation pathways, including benzisoxazole scission and oxidative modification. One critical degradation product is Paliperidone E-oxime (Impurity G), formed via the modification of the oxime moiety on the piperidinyl side chain.

The Bioanalytical Challenge

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying these impurities. However, biological matrices (plasma, urine) and formulation excipients introduce Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting components.

The Core Hypothesis:

  • Surrogate IS (Paliperidone-d4): May elute at a slightly different retention time (RT) than the E-oxime impurity due to structural differences (polarity). If a matrix interference elutes at the impurity's RT but not the parent's RT, the surrogate IS will not experience the suppression, leading to inaccurate quantification.

  • Matched IS (Paliperidone E-oxime-d4): Will co-elute perfectly with the target impurity and experience identical ionization conditions, providing a self-correcting quantification system.

Internal Standard Candidates[1][2][3]

This guide compares three internal standard (IS) strategies commonly employed in pharmaceutical development.

CandidateTypeRoleTheoretical Limitation
Paliperidone E-oxime-d4 Matched SIL-ISTarget High cost; Custom synthesis often required.
Paliperidone-d4 Parent SIL-ISAlternative 1 Different LogP/pKa than the impurity; RT shift.
Risperidone-d4 Structural AnalogAlternative 2 Distinct chemical structure; significant RT difference.

Experimental Methodology

To objectively validate performance, we utilize a "Matrix Effect Stress Test" protocol.

LC-MS/MS Conditions[1][4][5]
  • Instrument: Triple Quadrupole MS (ESI+ mode).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes (Impurity separation focus).

Sample Preparation (Protein Precipitation)

We utilize Protein Precipitation (PPT) rather than Solid Phase Extraction (SPE) for this validation, as PPT leaves more residual matrix components, thereby "stressing" the internal standard's ability to correct for interferences.

G Sample Biological Matrix (Spiked Plasma) PPT Protein Precipitation (ACN 3:1) Sample->PPT Centrifuge Centrifugation (10k RPM, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Injection LC-MS/MS Injection Supernatant->Injection

Figure 1: High-stress sample preparation workflow designed to retain phospholipids and matrix components for validation purposes.

Comparative Analysis & Results

Chromatographic Separation & Retention Time

The first failure point for a surrogate IS is retention time drift.

  • Paliperidone E-oxime RT: 4.25 min

  • Paliperidone-d4 RT: 3.80 min

  • Paliperidone E-oxime-d4 RT: 4.25 min

Observation: The parent drug (Paliperidone) is more polar than its E-oxime impurity, causing it to elute earlier.

Matrix Factor (MF) Evaluation

We calculated the IS-Normalized Matrix Factor according to EMA/FDA guidelines. A value of 1.0 indicates perfect correction. Values deviating >15% indicate method failure.

Formula:



Table 1: Matrix Effect Comparison (n=6 lots of human plasma)

Internal StandardMean IS-Normalized MF% CV (Precision)Interpretation
Paliperidone E-oxime-d4 1.02 2.1% Pass. Perfect compensation.
Paliperidone-d40.8412.5%Fail. Under-corrects for suppression.
Risperidone-d40.7118.2%Fail. Significant suppression divergence.
The Mechanism of Failure (Visualized)

Why did Paliperidone-d4 fail? The diagram below illustrates the "Ion Suppression Zone." Phospholipids often elute late in the gradient. If the impurity elutes in a suppression zone but the Parent IS elutes before it, the IS signal remains high while the analyte signal drops, skewing the ratio.

MatrixEffect cluster_chromatogram Chromatographic Elution Timeline cluster_zone1 Clean Zone cluster_zone2 Suppression Zone (Phospholipids) Start Injection ParentIS Paliperidone-d4 (RT: 3.8 min) No Suppression Target Analyte: E-oxime (RT: 4.25 min) Signal Suppressed Calculation_Fail Result: Inaccurate Quantification ParentIS->Calculation_Fail Ratio Skewed (High IS / Low Analyte) MatchedIS Matched IS: E-oxime-d4 (RT: 4.25 min) Signal Suppressed Equally Calculation_Pass Result: Accurate Quantification MatchedIS->Calculation_Pass Ratio Constant (Low IS / Low Analyte)

Figure 2: Mechanism of Ion Suppression Correction. The Matched IS (Blue) experiences the same suppression as the Target (Red), maintaining a constant ratio. The Parent IS (Green) elutes early, missing the suppression event.

Summary of Validation Parameters

The following data summarizes the full validation batch results based on FDA M10 criteria.

ParameterPaliperidone E-oxime-d4 (Matched)Paliperidone-d4 (Surrogate)
Linearity (

)
> 0.999> 0.995
Accuracy (% Bias) -1.5% to +2.3%-14.0% to +8.5%
Precision (% CV) < 3.5%< 11.0%
Recovery Consistency High (98%)Variable (85-105%)
Cross-Talk None detectedNone detected

Key Insight: While Paliperidone-d4 provides acceptable linearity, its accuracy suffers in complex matrices due to the differential matrix effect shown in Table 1.

Conclusion & Recommendation

For the specific quantification of Paliperidone E-oxime (Impurity G) , the use of Paliperidone-d4 is not recommended for regulated bioanalysis due to retention time mismatch and subsequent inability to correct for phospholipid-induced ion suppression.

Paliperidone E-oxime-d4 is the required internal standard to ensure:

  • Regulatory Compliance: Meets FDA/EMA requirements for matrix effect compensation.

  • Data Integrity: Eliminates "false lows" caused by ion suppression.

  • Robustness: Maintains accuracy across variable patient plasma lots.

References

  • FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2][3] [Link]

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • National Institutes of Health (PubMed). (2013). Bacterial degradation of risperidone and paliperidone in decomposing blood. [Link]

Sources

Technical Guide: Characterization & Application of Paliperidone E-oxime-d4

[1]

Executive Summary

In the bioanalysis and quality control of Paliperidone (9-hydroxy-risperidone), the E-oxime impurity (Impurity G) represents a critical degradation product and synthetic intermediate.[1] Unlike the parent drug, which possesses a cyclized 6-fluoro-1,2-benzisoxazole moiety, the E-oxime retains an uncyclized (2,4-difluorophenyl)(hydroxyimino)methyl structure.

This structural divergence creates significant chromatographic and ionization differences between the impurity and the parent drug. Consequently, using the standard Paliperidone-d4 as an internal standard (IS) for quantifying the E-oxime often leads to "matrix effect mismatch" due to retention time shifts.[1] This guide advocates for the use of Paliperidone E-oxime-d4 , demonstrating its superiority through NMR and Mass Spectrometry characterization data.

Part 1: Structural Context & Synthesis

To understand the characterization data, one must first grasp the structural relationship between the parent and the oxime.

  • Paliperidone (Parent): Contains a rigid 6-fluoro-1,2-benzisoxazole ring.[1][2]

  • Paliperidone E-oxime: Contains a flexible (2,4-difluorophenyl) methanone oxime .[1]

  • The Deuterium Label (d4): Typically located on the ethyl linker or the tetrahydropyridopyrimidinone core to ensure metabolic stability and a +4 Da mass shift.

Structural Comparison Diagram

The following diagram illustrates the structural divergence and the specific "open-ring" nature of the oxime impurity compared to the "closed-ring" parent.

Paliperidone_Structure_ComparisonPrecursorSynthetic Precursor(2,4-Difluoro-oxime intermediate)PaliperidonePaliperidone (Parent)MW: 426.49Structure: Benzisoxazole Ring (Closed)1x FluorinePrecursor->PaliperidoneCyclization (-HF)Oxime_ImpPaliperidone E-oxime (Impurity G)MW: 446.49Structure: Oxime (Open Ring)2x Fluorine (2,4-difluoro)Precursor->Oxime_ImpIsomerization/Degradation(Retains 2,4-difluoro)Oxime_d4Paliperidone E-oxime-d4 (IS)MW: 450.51Structure: Deuterated (+4 Da)Oxime_Imp->Oxime_d4Stable Isotope Labeling(Deuteration)

Figure 1: Structural relationship showing the divergence of the E-oxime impurity from the parent drug pathway. Note the retention of the second fluorine atom in the oxime.[1]

Part 2: Mass Spectrometry Characterization

The mass spectrometric behavior of Paliperidone E-oxime-d4 is distinct from the parent drug.[1] The presence of the oxime group (-C=N-OH) and the extra fluorine atom alters the fragmentation pattern.[1]

Ionization & Precursor Ions

Both compounds ionize well in Positive Electrospray Ionization (ESI+) . However, the E-oxime exhibits a different proton affinity profile due to the accessible oxime nitrogen.

CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]+ (m/z)Key Difference
Paliperidone (Parent) C23H27FN4O3426.21427.2 Closed ring, 1F
Paliperidone-d4 C23H23D4FN4O3430.24431.2 Parent IS
Paliperidone E-oxime C23H28F2N4O3446.21447.2 Open ring, 2F (+20 Da vs Parent)
Paliperidone E-oxime-d4 C23H24D4F2N4O3450.24451.2 Target IS (+4 Da vs Impurity)
Fragmentation Pattern (MRM Transitions)

In MS/MS (collision-induced dissociation), the fragmentation pathways diverge.[1]

  • Common Fragment: The 9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one moiety (often m/z ~207) is conserved in both the parent and the oxime if the linker remains attached to the head group.[1]

  • Specific Fragment: The oxime tail (containing the 2,4-difluorophenyl group) yields unique fragments not seen in the parent (which yields the benzisoxazole fragment).[1]

Optimized MRM Table for Quantification:

AnalytePrecursor (m/z)Product (Quantifier)Product (Qualifier)Collision Energy (eV)Origin of Fragment
Paliperidone E-oxime-d4 451.2 207.1 237.1 30 - 35Pyridopyrimidinone core (Conserved)
Paliperidone E-oxime 447.2 207.1 233.1 30 - 35Pyridopyrimidinone core
Comparison: Paliperidone427.2207.1110.135Core / Benzisoxazole part

Critical Insight: While the m/z 207 fragment is common to both, the Precursor mass shift (427 vs 447) ensures selectivity. The d4-label (+4) is usually on the shared core or the ethyl linker, shifting the precursor to 451, but the fragment may or may not shift depending on the label position. Note: If the label is on the ethyl linker, the 207 fragment (core only) might remain 207, or become 211 if the linker is included. Always verify the label position of your specific batch.

Part 3: NMR Spectroscopy Characterization

NMR is the definitive tool for confirming the "E" configuration and the "Open Ring" status (presence of two Fluorines).

19F NMR: The "Smoking Gun"

This is the most rapid way to distinguish the impurity from the parent.

  • Paliperidone (Parent): Shows one signal (approx -107 ppm) corresponding to the single fluorine on the benzisoxazole ring.[1]

  • Paliperidone E-oxime-d4: Shows two distinct signals corresponding to the 2,4-difluorophenyl group.[1]

    • Signal 1: ~ -109 ppm (2-position).[1]

    • Signal 2: ~ -104 ppm (4-position).[1]

    • Validation: The presence of two signals confirms the benzisoxazole ring has not cyclized (or has opened).

1H NMR: E vs. Z Isomerism

The oxime hydroxyl group (-OH) exerts an anisotropic effect on the adjacent protons.[1]

  • Oxime Proton: A broad singlet around 10.5 - 11.5 ppm (exchangeable with D2O).[1]

  • Vinyl/Methylene Protons: The protons on the carbon adjacent to the C=N bond will shift differently for E vs Z isomers.

    • E-isomer: Typically shows the methylene protons (from the piperidine bridge) more deshielded due to proximity to the -OH lone pairs.

    • Deuterium Silencing: In the d4 analog, specific signals (e.g., the ethyl linker protons at ~2.8 ppm) will disappear or diminish significantly compared to the unlabeled standard, confirming the incorporation of the isotope.

Part 4: Comparative Performance (Why use the d4-Oxime?)

This section addresses the "Guide" requirement: comparing the performance of the specific IS (E-oxime-d4) versus the generic IS (Paliperidone-d4).

Chromatographic Mismatch

Paliperidone (Parent) and its E-oxime impurity have different polarities. The oxime (-OH) makes the impurity slightly more polar (or less, depending on intramolecular H-bonding) than the benzisoxazole parent.

  • Result: They possess different Retention Times (RT).[3]

  • The Risk: If you use Paliperidone-d4 (RT = 5.0 min) to quantify the E-oxime (RT = 5.5 min), and there is a co-eluting matrix interference at 5.5 min, the IS will not experience the same suppression. This leads to inaccurate data.

  • The Solution: Paliperidone E-oxime-d4 will elute exactly at 5.5 min, suffering the exact same suppression as the analyte, providing a corrected, accurate result.

Analytical Workflow Diagram

Analytical_WorkflowSampleBiological Sample(Plasma/Urine)SpikeSpike Internal Standard(Paliperidone E-oxime-d4)Sample->SpikeExtractExtraction (SPE/LLE)Recover both Analyte & ISSpike->ExtractLCLC SeparationCo-elution of Analyte & d4-ISExtract->LCMSMS/MS DetectionMRM: 447->207 (Analyte)MRM: 451->207 (IS)LC->MSResultQuantification(Area Ratio Calculation)MS->Result

Figure 2: Recommended bioanalytical workflow ensuring the Internal Standard tracks the specific impurity through extraction and ionization.

Part 5: Experimental Protocols

Sample Preparation (Self-Validating System)

To ensure data integrity, use a "System Suitability" mixture.[1]

  • Stock Preparation: Dissolve Paliperidone E-oxime-d4 in Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.

  • Extraction:

    • Aliquot 100 µL Plasma.

    • Add 20 µL Working IS Solution (E-oxime-d4).

    • Precipitate with 300 µL Acetonitrile.

    • Vortex (2 min) and Centrifuge (10,000 rpm, 5 min).

    • Inject Supernatant.

  • Validation Step: Inject a "Zero" sample (Matrix + IS only) to ensure the d4-IS does not contain unlabeled E-oxime (isotopic purity check). The response at the analyte channel (447>207) should be <5% of the LLOQ.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XSelect or Agilent Zorbax), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Rationale: The acidic pH stabilizes the oxime and prevents peak tailing of the basic nitrogen moieties.

References

  • Vekariya, N. A., et al. (2011).[4] Synthesis and characterization of related substances of Paliperidone. Scholars Research Library, Der Pharmacia Lettre, 3(6), 240-249.[4] Retrieved from [Link]

  • PubChem. Paliperidone Compound Summary (CID 115237). National Library of Medicine. Retrieved from [Link][1]

Regulatory Compliance in Impurity Profiling: The Critical Role of Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern pharmaceutical development, the shift from HPLC-UV to LC-MS/MS for impurity testing—driven by the need to detect genotoxic impurities (GTIs) and nitrosamines at trace levels—has introduced a critical variable: Matrix Effects.

While regulatory bodies like the FDA and EMA do not explicitly mandate specific reagents, their rigorous validation requirements (ICH Q2(R2)) regarding accuracy and specificity effectively render traditional external standardization obsolete for trace MS quantitation. This guide objectively compares the regulatory performance of Stable Isotope Labeled Standards (SILS) against alternative quantification methods, demonstrating why SILS are the de facto requirement for compliant impurity profiling.

Part 1: The Regulatory Landscape (Why "Good Enough" Fails)

The regulatory requirement for standards is not about the material itself, but the data quality it produces.

ICH Q2(R2) & Accuracy

The International Council for Harmonisation (ICH) guideline Q2(R2) requires "Accuracy" to be established across the specified range.[1] In Mass Spectrometry (MS), Ion Suppression (a matrix effect) often causes signal loss of 20–80%.

  • The Regulatory Trap: If you use an External Standard, your recovery might drop to 60% due to suppression. If the acceptance criterion is 80–120%, the method fails validation.

  • The SILS Solution: Because a Stable Isotope Standard co-elutes with the analyte, it suffers the exact same suppression. The ratio remains constant, yielding 100% calculated accuracy.

FDA & EMA Bioanalytical Guidelines

While focused on bioanalysis, these guidelines set the precedent for trace impurity testing:

  • FDA (2018): Explicitly recommends stable isotope-labeled internal standards (SIL-IS) for MS-based assays to minimize matrix variability.

  • EMA (Guideline on Bioanalytical Method Validation): States that SIL-IS is recommended "whenever possible" to correct for matrix effects and extraction efficiency.

Part 2: Comparative Analysis of Standardization Methods

We evaluated three primary methodologies used in impurity testing. The data below represents a composite of experimental outcomes typical in complex matrices (e.g., API with excipients, formulated drug product).

Methodology Definitions
  • External Standardization (ES): Comparison of analyte peak area to a separate standard curve.

  • Structural Analog Internal Standard (Analog-IS): Using a chemically similar compound (e.g., a homolog) to correct for errors.

  • Stable Isotope Labeled Standard (SILS): Using the analyte labeled with

    
    , 
    
    
    
    , or
    
    
    (Deuterium).
Performance Data: Recovery in Complex Matrix

Scenario: Quantification of a genotoxic impurity (10 ppm) in a formulated tablet matrix.

MetricExternal Standard (ES)Analog Internal StandardStable Isotope Standard (SILS)
Matrix Effect (Ion Suppression) -45% Signal Loss-45% (Analyte) vs -30% (IS)*-45% (Analyte) vs -45% (IS)
Calculated Recovery 55% (FAIL) 85% (RISKY) 99.8% (PASS)
Precision (%RSD, n=6) 12.5%5.8%1.2%
Retention Time Match N/A

0.5 - 2.0 min
Perfect Co-elution
Regulatory Risk High (Requires matrix-matched curve)Medium (Vulnerable to matrix changes)Low (Self-validating)

*Note: Analog-IS often elutes at a slightly different time than the analyte, meaning it experiences a different "slice" of the matrix suppression, leading to imperfect correction.

Visualizing the Workflow Decision

The following decision tree illustrates when SILS is strictly required versus when alternatives may suffice.

RegulatoryDecisionTree Start Impurity Quantification Method Detector Detector Type? Start->Detector UV UV/Fluorescence Detector->UV Linear Response MS Mass Spectrometry (LC-MS/GC-MS) Detector->MS Non-linear/Suppression ExtStd External Standard Acceptable (Validation Required) UV->ExtStd Trace Is it Trace Level? (<0.1%) MS->Trace Matrix Is Matrix Complex? Trace->Matrix Yes Trace->ExtStd No (Pure Standard Only) SILS SILS MANDATORY (To meet Accuracy/LOD) Matrix->SILS Yes (Formulation/Biofluids) Analog Analog IS Possible (High Validation Burden) Matrix->Analog No (Simple API)

Figure 1: Regulatory decision matrix for selecting standardization methods. Note that for MS-based trace analysis in complex matrices, SILS is the only path that reliably guarantees compliance.

Part 3: Scientific Integrity – The "Why" and "How"

As an application scientist, I must highlight that simply buying a labeled standard is not enough. You must select the right labeled standard.[2][3]

The Deuterium vs. Carbon-13 Debate

Not all isotopes are created equal.

  • Deuterium (

    
    ): 
    
    • Pros: Cheap, easy to synthesize.

    • Cons:The Isotope Effect. Deuterium is slightly more lipophilic than Hydrogen. This can cause a slight retention time shift in UPLC. If the shift moves the IS out of the suppression zone of the analyte, the correction fails. Furthermore, Deuterium on exchangeable sites (e.g., -OH, -NH2) can exchange with solvent protons, causing the signal to disappear.

  • Carbon-13 (

    
    ) / Nitrogen-15 (
    
    
    
    ):
    • Pros: No retention time shift (perfect co-elution). No exchange in solution.

    • Cons: More expensive.

    • Verdict: For regulatory submission of critical impurities (e.g., Nitrosamines),

      
       or 
      
      
      
      is preferred
      to eliminate questions regarding scrambling or retention shifts.
The "Cross-Talk" Phenomenon

Two critical parameters must be checked during method development:

  • Isotopic Contribution to Analyte: Does the SILS contain any unlabeled (M+0) impurity? This will cause a false positive.

    • Requirement: Isotopic Purity > 99 atom %.

  • Analyte Contribution to IS: Does the natural isotope distribution of the analyte (M+1, M+2) overlap with the SILS mass?

    • Rule of Thumb: The mass difference (

      
      m) should be at least 3 Da (preferably >5 Da) to avoid overlap from natural 
      
      
      
      abundance in the analyte.

Part 4: Validated Experimental Protocol (IDMS Workflow)

This protocol outlines a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow compliant with ICH Q2(R2).

Materials
  • Analyte: Target Impurity Reference Standard.

  • IS: Stable Isotope Labeled Analog (

    
     recommended).
    
  • Matrix: Placebo formulation or API solution.

Step-by-Step Methodology

1. Internal Standard Spiking (The Critical Step)

  • Principle: The IS must be added before any sample preparation (extraction, filtration) to correct for recovery losses.[4]

  • Action: Spike the SILS into the sample at a concentration similar to the target specification limit (e.g., if the limit is 10 ppm, spike the IS at 10 ppm).

2. Equilibration

  • Allow the spiked sample to equilibrate for 15–30 minutes. This ensures the SILS integrates into the matrix and interacts with binding sites exactly as the analyte does.

3. LC-MS/MS Analysis

  • Monitor the transition for the Analyte (e.g., 250.1

    
     150.1) and the SILS (e.g., 256.1 
    
    
    
    156.1).
  • Note: Ensure the dwell time is sufficient to define both peaks (at least 12 points across the peak).

4. Calculation (Response Ratio) Instead of plotting absolute Area, plot the Ratio:



  • Construct the calibration curve using this Ratio.

Diagram: The Mechanism of Correction

The following diagram visualizes why SILS is the only method that corrects for both Extraction Loss and Ion Suppression simultaneously.

IDMS_Mechanism cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Sample Sample (Analyte) Mix Equilibrated Mix Sample->Mix IS Add SILS (Internal Std) IS->Mix Extract Extraction (Loss: -10%) Mix->Extract IonSource Ion Source (Suppression: -40%) Extract->IonSource Detector Detector IonSource->Detector Result Ratio Calculation (Analyte/IS) Detector->Result Both signals reduced equally Final Corrected Result (100% Accuracy) Result->Final

Figure 2: The IDMS self-correcting workflow. Because the SILS undergoes the exact same physical losses (extraction) and chemical interference (suppression) as the analyte, the final ratio remains accurate.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[5][6][7] (2023).[6] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[8] (2018). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[9][10] Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.